Hsd17B13-IN-27
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H19FN2O4S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
3-[(3-fluoro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-21(27)19-16(9-11-29-19)24-20(26)14-6-7-17(25)15(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
Clave InChI |
JWIBLVIOAXHHLW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)F |
Origen del producto |
United States |
Foundational & Exploratory
The Emerging Role of HSD17B13 Inhibition in Nonalcoholic Steatohepatitis (NASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, public domain literature and clinical trial registries do not contain specific data for a compound designated "Hsd17B13-IN-27." This guide provides a comprehensive overview of the mechanism of action for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) in Nonalcoholic Steatohepatitis (NASH) and the therapeutic rationale for its inhibition, drawing upon preclinical and genetic studies of HSD17B13 and its inhibitors as a class.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for Nonalcoholic Steatohepatitis (NASH), a progressive form of non-alcoholic fatty liver disease (NAFLD). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Elevated expression of HSD17B13 is observed in both patients and animal models of NAFLD.[1][5][6] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progressing from simple steatosis to NASH, fibrosis, and cirrhosis.[2][4] This protective effect has spurred the development of HSD17B13 inhibitors as a potential treatment for NASH. The mechanism of action of HSD17B13 inhibition is thought to involve the modulation of lipid metabolism, reduction of inflammation, and prevention of liver fibrosis.
The Role of HSD17B13 in NASH Pathophysiology
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] In the context of the liver, HSD17B13 is specifically localized to the surface of lipid droplets within hepatocytes.[2][3] Its expression is upregulated in the presence of excess fatty acids, a hallmark of NAFLD.[1]
Overexpression of HSD17B13 in the liver promotes the accumulation of lipids, contributing to steatosis.[1][6] The precise enzymatic function of HSD17B13 is an area of active investigation, with evidence suggesting it may act as a retinol dehydrogenase, converting retinol to retinaldehyde.[2] This activity could influence retinoic acid signaling, which is known to play a role in hepatic inflammation and fibrosis.
More recent studies have also implicated HSD17B13 in pyrimidine catabolism.[7] Inhibition of HSD17B13 has been shown to protect against liver fibrosis by inhibiting this pathway.[7]
Mechanism of Action of HSD17B13 Inhibition
The therapeutic rationale for inhibiting HSD17B13 is based on human genetic data showing that individuals with naturally occurring loss-of-function variants of HSD17B13 are protected from the progression of chronic liver diseases, including NASH.[2][4] Pharmacological inhibition of HSD17B13 aims to replicate this protective phenotype.
The proposed mechanisms through which HSD17B13 inhibitors may exert their therapeutic effects in NASH include:
-
Modulation of Hepatic Lipid Metabolism: By inhibiting HSD17B13, the accumulation of lipids within hepatocytes may be reduced, thereby alleviating steatosis.
-
Reduction of Inflammation: HSD17B13 activity is linked to pro-inflammatory pathways in the liver. Its inhibition is expected to decrease the expression of inflammatory markers.
-
Anti-fibrotic Effects: The strongest evidence for the benefit of HSD17B13 loss-of-function comes from the observed reduction in liver fibrosis.[2] This is thought to be mediated, at least in part, by the inhibition of pyrimidine catabolism.[7]
Preclinical Evidence for HSD17B13 Inhibition
While specific data for "this compound" is unavailable, preclinical studies using other HSD17B13 inhibitors and genetic knockdown models have demonstrated promising results. For instance, small molecule inhibitors have been shown to be potent and selective for HSD17B13. In mouse models of liver injury, administration of an HSD17B13 inhibitor prodrug led to hepatoprotective effects, including reduced markers of inflammation, injury, and fibrosis.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the complex biological processes involved, the following diagrams illustrate the proposed signaling pathway of HSD17B13 in NASH and a general workflow for the preclinical evaluation of HSD17B13 inhibitors.
Caption: Proposed signaling pathway of HSD17B13 in NASH.
Caption: General experimental workflow for HSD17B13 inhibitor development.
Quantitative Data Summary
The following table summarizes the types of quantitative data that are typically generated during the preclinical development of an HSD17B13 inhibitor for NASH. Note that specific values for "this compound" are not available.
| Parameter | Description | Typical Assay |
| IC50 | The half maximal inhibitory concentration of the compound against HSD17B13 enzyme activity. | Biochemical enzyme inhibition assay |
| EC50 | The half maximal effective concentration of the compound in a cell-based assay. | Cellular thermal shift assay (CETSA), lipid accumulation assay |
| Selectivity | The ratio of IC50 values against other related enzymes to that of HSD17B13. | Panel of dehydrogenase/reductase enzyme assays |
| In Vivo Efficacy | Reduction in NAFLD Activity Score (NAS), fibrosis stage, and relevant biomarkers in animal models of NASH. | Histological analysis, gene expression analysis (e.g., Col1a1, a-SMA), serum ALT/AST levels |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | In vivo studies in rodents measuring plasma and liver concentrations over time |
Detailed Experimental Protocols
Detailed protocols for the key experiments cited in the development of HSD17B13 inhibitors are outlined below. These are generalized protocols and may be adapted for specific compounds.
HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human HSD17B13.
-
Materials: Recombinant human HSD17B13 enzyme, substrate (e.g., estradiol or a specific lipid substrate), cofactor (NAD+ or NADP+), assay buffer, test compound, and a detection system (e.g., fluorescence or mass spectrometry-based).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the assay buffer, HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate and cofactor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction and measure the product formation using the chosen detection method.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement Assay
-
Objective: To confirm that the test compound engages with HSD17B13 in a cellular context.
-
Materials: A human hepatocyte cell line (e.g., HepG2 or Huh7) endogenously or exogenously expressing HSD17B13, cell lysis buffer, test compound, and an appropriate detection method (e.g., Western blot, CETSA).
-
Procedure (CETSA):
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blot.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
In Vivo NASH Mouse Model Study
-
Objective: To evaluate the in vivo efficacy of the test compound in a diet-induced mouse model of NASH.
-
Materials: C57BL/6J mice, a NASH-inducing diet (e.g., high-fat, high-cholesterol, high-fructose diet), test compound formulated for in vivo administration, and vehicle control.
-
Procedure:
-
Induce NASH in mice by feeding them the specialized diet for a specified period (e.g., 16-24 weeks).
-
Administer the test compound or vehicle to the mice daily or as determined by pharmacokinetic studies.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze serum for liver enzymes (ALT, AST) and other biomarkers.
-
Perform histological analysis of liver sections (H&E for steatosis and inflammation, Sirius Red for fibrosis) to determine the NAFLD Activity Score and fibrosis stage.
-
Conduct gene expression analysis on liver tissue for markers of inflammation and fibrosis.
-
Conclusion
The inhibition of HSD17B13 represents a promising and genetically validated therapeutic strategy for the treatment of NASH. While specific details on "this compound" are not publicly available, the broader class of HSD17B13 inhibitors is under active investigation. The mechanism of action is multifaceted, involving the modulation of lipid metabolism, inflammation, and fibrosis. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of targeting HSD17B13 in patients with NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Pathogenesis of NASH: The Impact of Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hsd17B13-IN-27 and its Role in Hepatic Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme is primarily expressed in hepatocytes and its activity is linked to the progression of liver disease. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the development of chronic liver diseases, sparking significant interest in the development of small molecule inhibitors. This technical guide focuses on Hsd17B13-IN-27, a potent inhibitor of HSD17B13, and its role in hepatic lipid metabolism. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Introduction to HSD17B13
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1][2] Unlike other members of this family, HSD17B13 is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets within hepatocytes.[3] Its expression is upregulated in patients with NAFLD.[3] The enzymatic function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] This activity may play a role in retinoid metabolism and signaling in the liver, which is known to be dysregulated in NAFLD.
The strongest evidence for HSD17B13 as a therapeutic target comes from human genetics. A splice variant (rs72613567:TA) in the HSD17B13 gene, which leads to a loss of function, is associated with a reduced risk of developing NAFLD, NASH, cirrhosis, and hepatocellular carcinoma.[2] This genetic validation has spurred the development of HSD17B13 inhibitors as a promising strategy to treat and prevent the progression of chronic liver disease.
This compound: A Potent Inhibitor
This compound, also referred to as compound 30 in patent literature, is a potent small molecule inhibitor of HSD17B13.[5][6] It is being investigated for its therapeutic potential in liver diseases such as NAFLD and NASH.[5]
Mechanism of Action
This compound acts as a direct inhibitor of the enzymatic activity of HSD17B13. By binding to the enzyme, it blocks the conversion of its substrates, thereby mimicking the protective effects observed with the loss-of-function genetic variants. The precise binding mode and kinetics of this compound have not been publicly disclosed in detail.
Quantitative Data
The inhibitory potency of this compound has been determined using in vitro enzymatic assays. The available data is summarized in the table below.
| Parameter | Substrate | Value | Reference |
| IC50 | Estradiol | < 0.1 µM | [5] |
| IC50 | Leukotriene B3 | < 1 µM | [5] |
Table 1: In vitro potency of this compound
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet available in peer-reviewed publications. However, based on standard methods for characterizing HSD17B13 inhibitors, the following protocols are representative of the types of assays that would be employed.
HSD17B13 Enzymatic Activity Assay (Biochemical Assay)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against purified HSD17B13 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol or leukotriene B4)
-
Cofactor: NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
Detection reagent (e.g., a system to measure NADH production)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor and recombinant HSD17B13 enzyme to the wells of a 384-well plate.
-
Incubate for a pre-determined time at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the product formation (or NADH production) using a suitable detection method (e.g., fluorescence or luminescence).
-
Calculate the percent inhibition for each concentration of the inhibitor relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for HSD17B13 Activity
This protocol outlines a general method to assess the inhibitory activity of a compound in a cellular context.
Objective: To determine the cellular potency (EC50) of this compound.
Materials:
-
A human hepatocyte cell line (e.g., HepG2 or Huh7) stably overexpressing HSD17B13.
-
Cell culture medium and supplements.
-
This compound.
-
A suitable substrate that can be metabolized by HSD17B13 in cells (e.g., a fatty acid or retinol).
-
Reagents for cell lysis and analysis of substrate or product levels (e.g., by LC-MS/MS).
Procedure:
-
Seed the HSD17B13-overexpressing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration.
-
Add the substrate to the cells and incubate for a defined period.
-
Wash the cells and lyse them to extract intracellular metabolites.
-
Analyze the levels of the substrate and its product by LC-MS/MS.
-
Calculate the percent inhibition of substrate conversion for each inhibitor concentration.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibition of HSD17B13 is expected to impact several key pathways involved in hepatic lipid metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for inhibitor characterization.
Caption: Signaling pathway of HSD17B13 in hepatic lipid metabolism.
Caption: Experimental workflow for the characterization of an HSD17B13 inhibitor.
Conclusion
This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. By inhibiting the enzymatic activity of HSD17B13, this compound has the potential to ameliorate the pathological accumulation of lipids in the liver and prevent the progression to more severe liver disease. Further preclinical and clinical studies are required to fully elucidate the therapeutic potential of this compound and its impact on hepatic lipid metabolism and associated signaling pathways. The development of potent and selective inhibitors like this compound represents a promising avenue for addressing the significant unmet medical need in patients with chronic liver disease.
References
- 1. [PDF] Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | Semantic Scholar [semanticscholar.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Discovery and Synthesis of Potent Hydroxysteroid 17-β Dehydrogenase 13 (HSD17B13) Inhibitors: A Technical Overview
Introduction
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for the treatment of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][3] Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, suggesting that pharmacological inhibition of the enzyme could be a viable therapeutic strategy.[2][4][5]
This technical guide details the discovery and synthesis of a novel series of potent and selective HSD17B13 inhibitors, including Hsd17B13-IN-27. The primary focus will be on the well-characterized chemical probe BI-3231, which resulted from the same optimization program and for which detailed experimental data is publicly available.[6][7]
Discovery of a Novel Phenol-Based Inhibitor Series
The journey to identify potent HSD17B13 inhibitors began with a high-throughput screening (HTS) campaign.[6][7] To mitigate the risk of identifying inhibitors biased towards a specific substrate, the screening process validated hits against multiple known substrates of HSD17B13, including estradiol and leukotriene B4, ensuring a strong correlation in activity.[6][7]
From this screening, a weakly active alkynyl phenol compound (compound 1 ) was identified as a promising starting point for a medicinal chemistry optimization campaign, with an initial IC50 of 1.4 μM.[6][7]
Lead Optimization and Data Summary
Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs with significantly improved potency. This compound (also referred to as compound 30 in the literature) was identified as a potent inhibitor from this effort.[7][8] The optimization culminated in the development of BI-3231 (compound 45), a highly potent and selective inhibitor with a favorable in vitro profile, making it a valuable chemical probe for studying HSD17B13 biology.[3][6][7]
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize the key in vitro data for the initial hit and the optimized inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | HTS Hit (1) | This compound (30) | BI-3231 (45) |
|---|---|---|---|
| Human HSD17B13 IC50 (μM) | 1.4 | < 0.1 | 0.003 (Ki) |
| Mouse HSD17B13 IC50 (μM) | 2.5 | N/A | 0.004 (Ki) |
| Human Cellular HSD17B13 IC50 (μM) | 0.6 | N/A | 0.028 |
Data sourced from multiple references.[6][7][8] Ki values for BI-3231 are reported due to tight binding inhibition.
Table 2: Selectivity and Physicochemical Properties of BI-3231 (45)
| Parameter | Value |
|---|---|
| HSD17B11 Selectivity (vs. hHSD17B13) | >1000-fold |
| Aqueous Solubility (pH 7.4, μM) | 110 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 20 |
| CYP Inhibition (3A4, 2D6, 2C9) | No significant inhibition |
Data sourced from ACS Publications.[6]
HSD17B13 Signaling Context
HSD17B13 is understood to play a role in hepatic lipid metabolism. Its expression is upregulated in NAFLD, and it is localized to lipid droplets within hepatocytes.[1][2][9] The enzyme is thought to be involved in the metabolism of various lipids and steroids, and its inhibition is hypothesized to mimic the protective effects observed in individuals with loss-of-function genetic variants.[5][10]
Synthesis of BI-3231
The synthesis of the chemical probe BI-3231 is a multi-step process starting from commercially available materials. The detailed synthetic route is outlined below.
Synthetic Protocol Overview
The synthesis of BI-3231 (compound 45) involves the following key transformations[6][7]:
-
Mesylation: Protection of a phenolic hydroxyl group.
-
Silylation: Protection of another functional group.
-
Alkylation: Introduction of an ethyl group.
-
Suzuki Coupling: Formation of a key carbon-carbon bond.
-
Protection: Introduction of a para-methoxybenzyl (PMB) ether.
-
Borylation and Hydrolysis: Formation of a boronic acid intermediate.
-
Deprotection: Final removal of the PMB group to yield the target compound.
Experimental Protocols
Human HSD17B13 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified human HSD17B13.
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is purified. Estradiol is used as the substrate, and NAD+ as the cofactor.[6][11]
-
Assay Buffer: The reaction is typically performed in a buffer such as 40 mM Tris (pH 7.4) containing 0.01% BSA and 0.01% Tween 20.[11]
-
Reaction: The enzyme (50-100 nM) is incubated with the test compound at various concentrations. The reaction is initiated by adding the substrate (e.g., 10-50 μM estradiol) and cofactor (NAD+).[11]
-
Detection: The formation of the product (NADH) is monitored. This can be done using a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay, which generates a light signal proportional to the amount of NADH produced.[11]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. For tight-binding inhibitors, Ki values are determined using the Morrison equation.[6]
Cellular HSD17B13 Assay
This assay assesses the inhibitory activity of compounds in a cellular context.
-
Cell Line: A suitable human cell line (e.g., HepG2) is engineered to overexpress human HSD17B13.
-
Compound Treatment: Cells are plated in multi-well plates and incubated with varying concentrations of the test compound.
-
Substrate Addition: A cell-permeable substrate is added to the medium.
-
Product Measurement: After an incubation period, the amount of product formed is quantified from the cell lysate or supernatant, often using mass spectrometry.
-
Data Analysis: Cellular IC50 values are determined from the dose-response curves.
Conclusion
The discovery of this compound and the detailed characterization of BI-3231 represent a significant advancement in the development of tools to study the function of HSD17B13. These potent and selective inhibitors, identified through a systematic HTS and lead optimization campaign, have demonstrated strong activity in both biochemical and cellular assays. BI-3231, in particular, stands out as a high-quality chemical probe that will be invaluable for further elucidating the role of HSD17B13 in liver disease and for validating it as a therapeutic target for conditions such as NASH.[6][7] The detailed synthetic route and assay protocols provided herein offer a solid foundation for researchers in the field of drug discovery and chemical biology.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. Gene - HSD17B13 [maayanlab.cloud]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. enanta.com [enanta.com]
Hsd17B13-IN-27: A Chemical Probe for Interrogating the Function of HSD17B13 in Liver Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Predominantly expressed in the liver and localized to lipid droplets, HSD17B13 is implicated in crucial metabolic processes involving steroid hormones, fatty acids, and retinol.[2][4] Genome-wide association studies (GWAS) have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing progressive liver disease, thus validating its potential as a drug target.[2][3] The development of selective chemical probes is paramount to further elucidate the biological functions of HSD17B13 and to validate its therapeutic potential. This technical guide focuses on BI-3231, a potent and selective chemical probe for HSD17B13, which will be referred to as Hsd17B13-IN-27 for the purpose of this document.
This compound (BI-3231): A Potent and Selective Chemical Probe
This compound (BI-3231) is the first-in-class, well-characterized chemical probe for HSD17B13.[5] It was identified through a high-throughput screening campaign and subsequently optimized for potency, selectivity, and pharmacokinetic properties.[5] This probe, along with its inactive control, is a valuable tool for the scientific community to dissect the physiological and pathological roles of HSD17B13.[5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human | 1 nM | Enzymatic | [1] |
| Mouse | 13 nM | Enzymatic | [1] | |
| Ki | Human | 0.7 ± 0.2 nM | Enzymatic | [4] |
| Cellular IC50 | Human | 11 ± 5 nM | HEK293 cells | [4] |
| Selectivity (IC50) | HSD17B11 | > 10 µM | Enzymatic | [4][6] |
| On-Target Binding (ΔTm) | Human | 16.7 K (in presence of NAD+) | Thermal Shift | [4] |
Table 2: In Vitro ADME/PK Properties of this compound
| Parameter | Species | Value | Reference |
| Metabolic Stability | Human Liver Microsomes | High | [1] |
| Mouse Liver Microsomes | High | [1] | |
| Human Hepatocytes | Moderate | [1] | |
| Mouse Hepatocytes | Moderate | [7] | |
| Permeability | - | Good | [7] |
| Aqueous Solubility | - | Good | [7] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose | Key Findings | Reference |
| Intravenous (i.v.) | 5 µM/kg | Rapid plasma clearance | [4] |
| Oral (p.o.) | 50 µM/kg | Low oral bioavailability (10%) | [8] |
| Subcutaneous (s.c.) | 80 µM/kg | Significantly increased bioavailability | [4][8] |
| Tissue Distribution | i.v. | Strong accumulation in the liver | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.
HSD17B13 Enzymatic Assay
This assay quantifies the enzymatic activity of HSD17B13 and the inhibitory potential of compounds like this compound.
-
Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its product by recombinant HSD17B13 in the presence of the cofactor NAD+.[5][9] The reaction products are typically detected and quantified by mass spectrometry.[5]
-
Reagents and Materials:
-
Procedure:
-
Incubate the recombinant HSD17B13 enzyme with the test compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction.
-
Analyze the reaction mixture using mass spectrometry to quantify the amount of product formed.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
Cellular HSD17B13 Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Principle: HEK293 cells overexpressing HSD17B13 are treated with a substrate, and the ability of the test compound to block the substrate's conversion to its product is measured.[4][9]
-
Reagents and Materials:
-
Procedure:
-
Plate the HSD17B13-expressing HEK293 cells in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Add the substrate to the cells and incubate.
-
Lyse the cells and analyze the lysate by mass spectrometry to measure substrate and product levels.
-
Determine the cellular IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to confirm target engagement of a compound in a cellular environment.
-
Principle: The binding of a ligand (e.g., this compound) to its target protein (HSD17B13) can increase the protein's thermal stability.[10][11] This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[11]
-
Reagents and Materials:
-
Procedure:
-
Treat cells with the test compound or vehicle control.
-
Lyse the cells (for lysate-based CETSA) or keep them intact.
-
Heat the samples across a range of temperatures.[10]
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[10]
-
Quantify the amount of soluble HSD17B13 in each sample.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[12]
-
Visualizations: Pathways and Workflows
Diagrams are provided to visually represent key concepts related to HSD17B13 function and the discovery of its chemical probe.
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. eubopen.org [eubopen.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 7. opnme.com [opnme.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Therapeutic Potential of HSD17B13 Inhibition in Nonalcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Despite the high prevalence, therapeutic options remain limited. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NAFLD progression, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy. This technical guide provides an in-depth overview of the role of HSD17B13 in NAFLD pathogenesis, summarizes the current landscape of HSD17B13 inhibitors in development, and presents key preclinical and clinical data. Detailed experimental protocols and visual representations of key pathways and workflows are included to support ongoing research and drug development efforts in this area.
Introduction: The Role of HSD17B13 in NAFLD
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily of NAD(P)H/NAD(P)+-dependent oxidoreductases.[1][2] It is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1][3][4] While its precise physiological function is still under investigation, HSD17B13 is known to be involved in the metabolism of steroids, fatty acids, and retinol.[5][6]
Multiple lines of evidence point to a pathogenic role for HSD17B13 in NAFLD. Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[1][3] Preclinical studies have shown that overexpression of HSD17B13 in mouse liver promotes hepatic lipogenesis and lipid accumulation.[1][3] Conversely, genetic variants of HSD17B13 that result in a loss of function have been shown to be protective against the progression of NAFLD to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[4][7][8] These findings have established HSD17B13 as a compelling target for the development of novel NAFLD therapeutics.
Mechanism of Action of HSD17B13 in NAFLD Pathogenesis
The exact mechanisms by which HSD17B13 contributes to NAFLD progression are not fully elucidated, but several pathways have been proposed. One key mechanism involves the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis. Liver X receptor (LXR) agonists, insulin, and free fatty acids can induce the expression of SREBP-1c, which in turn upregulates HSD17B13.[9] HSD17B13 is then thought to promote the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and lipid droplet expansion.[9]
Another proposed mechanism involves the regulation of pyrimidine catabolism. Studies have shown that the protective effects of HSD17B13 loss-of-function variants are associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in pyrimidine breakdown.[10] This suggests that HSD17B13 may play a role in modulating pyrimidine levels in the liver, which could impact fibrosis development.[10]
Therapeutic Inhibition of HSD17B13
The genetic validation of HSD17B13 as a therapeutic target has spurred the development of several inhibitory modalities. These can be broadly categorized into small molecule inhibitors and RNA-based therapeutics.
Small Molecule Inhibitors
Small molecule inhibitors offer the advantage of oral bioavailability. Several companies are actively developing potent and selective HSD17B13 inhibitors.
-
INI-822: Developed by Inipharm, INI-822 is the first small molecule inhibitor of HSD17B13 to enter clinical development. A Phase I study was initiated in late 2023 to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects and patients with NASH or suspected NASH.[11]
-
BI-3231: Boehringer Ingelheim has developed BI-3231, a potent and selective inhibitor of both human and mouse HSD17B13. It has an in vitro IC50 of 1 nM and demonstrates high selectivity over the closely related HSD17B11.[11]
RNA-based Therapeutics
RNA interference (RNAi) and antisense oligonucleotides (ASOs) provide a means to specifically reduce the expression of the HSD17B13 gene in the liver.
-
Rapirosiran (ALN-HSD): An investigational RNAi therapeutic developed by Alnylam Pharmaceuticals and Regeneron Pharmaceuticals. It is a GalNAc-conjugated siRNA that allows for subcutaneous delivery and targeted uptake by hepatocytes. A Phase I study showed that Rapirosiran was safe and well-tolerated and led to a robust, dose-dependent reduction in liver HSD17B13 mRNA.[11][12]
-
AZD7503: An ASO developed by AstraZeneca. A Phase I study in patients with NAFLD or NASH has been completed, assessing the knockdown of hepatic HSD17B13 mRNA, pharmacokinetics, safety, and tolerability.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of HSD17B13 inhibition.
Table 1: In Vitro Inhibitor Potency
| Compound | Type | Target | IC50 (nM) | Selectivity | Reference |
| BI-3231 | Small Molecule | Human & Mouse HSD17B13 | 1 | >10,000-fold over HSD17B11 | [11] |
Table 2: Clinical Trial Data for RNA-based Therapeutics
| Compound | Modality | Phase | Key Findings | Reference |
| Rapirosiran (ALN-HSD) | RNAi | I | Safe and well-tolerated; Dose-dependent reduction in liver HSD17B13 mRNA (median reduction of 78% at the highest dose) | [11][12] |
| AZD7503 | ASO | I | Study completed, assessing knockdown of hepatic HSD17B13 mRNA, PK, safety, and tolerability | [13][14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study HSD17B13 and its inhibitors.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against HSD17B13.
Principle: The assay measures the enzymatic activity of recombinant HSD17B13 by monitoring the conversion of a substrate (e.g., β-estradiol) and the concomitant production of NADH, which can be detected by luminescence.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., 75µM β-estradiol)
-
NAD+
-
Test compound at various concentrations
-
Luminescent NADH detection reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the recombinant HSD17B13 enzyme and NAD+ in an appropriate buffer.
-
Add the test compound at a range of concentrations to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the substrate (β-estradiol).
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and add the luminescent NADH detection reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Murine Model of NAFLD
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of NAFLD.
Animal Model: C57BL/6 mice fed a high-fat diet (HFD) to induce NAFLD.
Treatment:
-
Vehicle control group
-
Test compound group(s) at various doses
Procedure:
-
Induce NAFLD in mice by feeding them an HFD for a specified duration (e.g., 12-16 weeks).
-
Administer the test compound or vehicle to the respective groups for a defined treatment period.
-
At the end of the study, collect blood and liver tissue samples.
-
Analyze serum for liver enzymes (ALT, AST).
-
Perform histological analysis of liver sections (H&E staining for steatosis, Sirius Red for fibrosis).
-
Quantify hepatic triglyceride content.
-
Measure the expression of genes and proteins related to lipogenesis and inflammation in the liver (e.g., by qRT-PCR and Western blotting).
Conclusion and Future Directions
HSD17B13 has emerged as a genetically and preclinically validated target for the treatment of NAFLD. The protective effect of loss-of-function variants provides a strong rationale for the development of inhibitors. Both small molecule and RNA-based therapeutic approaches are showing promise in early clinical development.
Future research should focus on further elucidating the precise molecular mechanisms by which HSD17B13 contributes to NAFLD pathogenesis. Long-term efficacy and safety data from ongoing and future clinical trials will be crucial in determining the ultimate therapeutic potential of HSD17B13 inhibition for patients with this prevalent and progressive liver disease. The development of selective and potent inhibitors, coupled with a deeper understanding of the enzyme's function, holds the key to unlocking a new therapeutic avenue for NAFLD.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. mdpi.com [mdpi.com]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 12. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 14. dev-multi-sponsor-trials.xogene.com [dev-multi-sponsor-trials.xogene.com]
Understanding the Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-27" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) and experimental evaluation of publicly disclosed inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The content is intended for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and other chronic liver diseases.[3][4] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of liver ailments. The development of small molecule inhibitors targeting HSD17B13 is an active area of research, with several pharmaceutical companies advancing candidates.[3][5]
General Structure-Activity Relationships of HSD17B13 Inhibitors
The development of HSD17B13 inhibitors has led to the identification of several chemical scaffolds. A common strategy involves targeting the enzyme's active site. Analysis of publicly available data reveals key structural features that contribute to inhibitory activity.
One prominent class of inhibitors features a phenol group . For instance, the alkynyl phenol compound 1 was identified as a starting point for optimization, leading to the potent inhibitor BI-3231 .[1][2] Structure-activity relationship studies on this series have demonstrated that:
-
Substitution on the phenol ring significantly impacts potency. Halogen substitutions, such as fluoro and chloro, at the 6-position of the phenol ring were shown to enhance inhibitory activity in enzymatic assays.[2] Conversely, larger or more polar groups in the same position led to a decrease in potency.[2]
-
Bioisosteric replacement of the phenol moiety has been challenging, with many attempts resulting in a complete loss of activity.[1]
-
The inhibitory activity of the phenol-containing series is highly dependent on the presence of the cofactor NAD+ .[1][2] Computational modeling suggests that the positively charged NAD+ in the binding pocket interacts with the negatively charged phenol of the inhibitor, increasing its binding affinity.[1]
Another distinct scaffold identified is a benzoic acid derivative containing a sulfonamide linker .[6] These compounds also demonstrate potent inhibition of HSD17B13.[6]
The table below summarizes the inhibitory potencies of representative HSD17B13 inhibitors from different chemical series.
| Compound/Series | Scaffold | Human HSD17B13 IC50 (Enzymatic Assay) | Cellular Assay Potency | Reference |
| Compound 1 | Alkynyl Phenol | 1.4 µM (with estradiol) / 2.4 µM (with retinol) | Moderate | [1] |
| BI-3231 (Compound 45) | Optimized Phenol Derivative | Single-digit nanomolar | Double-digit nanomolar | [1][2] |
| Compound 1 (Pfizer) | Fluorophenol-containing | Potent (specific value not disclosed) | - | [6] |
| Compound 2 (Pfizer) | Benzoic acid with sulfonamide linker | Reasonably potent | - | [6] |
| INI-822 | Small Molecule Inhibitor (structure not disclosed) | - | Anti-fibrotic activity demonstrated | [3][5] |
| Series 1c, 2b, 2c (Enanta) | Not specified | Potent (specific values in reference) | - | [7] |
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a cascade of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
Recombinant Enzyme Inhibition Assays
These assays utilize purified recombinant HSD17B13 to quantify the direct inhibitory effect of a compound.
-
Objective: To determine the IC50 value of an inhibitor against the enzymatic activity of HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 is expressed (e.g., in Sf9 insect cells) and purified.[7][8]
-
The assay is typically performed in 96- or 384-well plates.[7]
-
The reaction mixture contains a buffer (e.g., 40 mM Tris, pH 7.4), a carrier protein (e.g., 0.01% BSA), a detergent (e.g., 0.01% Tween 20), the enzyme (50-100 nM), the substrate (e.g., 10-50 µM β-estradiol or leukotriene B4), and the cofactor NAD+.[7]
-
The inhibitor is added at varying concentrations.
-
The reaction is initiated, and the production of NADH is monitored. This can be done using:
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Cellular Assays
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant environment.
-
Objective: To assess the potency of an inhibitor in a cellular context where factors like cell permeability and metabolism come into play.
-
Methodology:
-
A suitable cell line (e.g., HEK293) is engineered to stably or transiently express human HSD17B13.[8]
-
The cells are treated with the inhibitor at various concentrations.
-
A substrate, such as estradiol, is added to the cells.
-
The conversion of the substrate to its product is measured, typically by RapidFire mass spectrometry.[8]
-
-
Data Analysis: Similar to the enzymatic assay, IC50 values are determined from the dose-response curves.
Target Engagement Assays
These assays confirm the direct binding of the inhibitor to the HSD17B13 protein.
-
Objective: To verify that the inhibitor directly binds to HSD17B13.
-
Methodology (Thermal Shift Assay - TSA):
-
Purified HSD17B13 is mixed with the inhibitor and the cofactor NAD+.[1]
-
The temperature of the mixture is gradually increased.
-
The unfolding of the protein is monitored, often using a fluorescent dye that binds to hydrophobic regions exposed during unfolding.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
-
Data Analysis: A significant increase in the Tm in the presence of the inhibitor compared to the control (DMSO) indicates that the inhibitor binds to and stabilizes the protein.[1]
Visualizations
Signaling Pathway and Mechanism
The following diagram illustrates the proposed role of HSD17B13 in liver lipid metabolism and the point of intervention for inhibitors.
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Experimental Workflow for Inhibitor Characterization
The logical flow for identifying and characterizing HSD17B13 inhibitors is depicted below.
Caption: A typical workflow for the discovery and development of HSD17B13 inhibitors.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for chronic liver diseases. The structure-activity relationships elucidated so far, particularly for phenol-based scaffolds, provide a strong foundation for the design of new chemical entities. The experimental protocols outlined in this guide are essential for the robust characterization of these inhibitors. As research progresses, a deeper understanding of the diverse chemical matter capable of inhibiting HSD17B13 will undoubtedly emerge, paving the way for novel treatments for NASH and other liver pathologies.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. enanta.com [enanta.com]
A Comprehensive In Vitro Profile of HSD17B13 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary in vitro evaluation of inhibitors targeting 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document compiles available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support ongoing research and development efforts in this area. While information on a specific compound named "Hsd17B13-IN-27" is not publicly available, this guide focuses on well-characterized inhibitors and the general methodologies for evaluating novel compounds targeting HSD17B13.
Quantitative Data Summary
The in vitro potency and selectivity of representative HSD17B13 inhibitors are summarized in the table below. This data is crucial for comparing the activity of different chemical scaffolds and for guiding lead optimization.
| Compound/Inhibitor | Assay Type | Substrate | Target | IC50 | Ki | Selectivity | Reference |
| BI-3231 | Enzymatic | Estradiol | Human HSD17B13 | 1.4 µM (initial hit) | single-digit nM (optimized) | >1000-fold vs HSD17B11 | [1][2] |
| Cellular | Estradiol | Human HSD17B13 | double-digit nM | - | - | [2] | |
| Compound 1 (fluorophenol) | Enzymatic | β-estradiol / LTB4 | HSD17B13 | Reasonably potent | - | - | [3] |
| Cellular | - | HSD17B13 | Active | - | - | [3] | |
| Compound 2 (benzoic acid) | Enzymatic | β-estradiol / LTB4 | HSD17B13 | Reasonably potent | - | - | [3] |
| Cellular | - | HSD17B13 | Inactive | - | - | [3] | |
| Alkynyl phenol 1 | Enzymatic | Estradiol | Human HSD17B13 | 1.4 µM | - | - | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used in the characterization of HSD17B13 inhibitors.
1. Recombinant HSD17B13 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
Objective: To determine the IC50 and mode of inhibition of test compounds against recombinant HSD17B13.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, NAD+, and the test compound.
-
Initiate the reaction by adding the HSD17B13 enzyme and the chosen substrate (e.g., estradiol or LTB4).[1][5]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and quantify the product formation using a suitable detection method like mass spectrometry.
-
Calculate the percentage of inhibition relative to a no-compound control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistical equation.[2]
-
For mode of inhibition studies, vary the concentration of the cofactor (NAD+) while keeping the substrate concentration constant and measure IC50 values.[2]
-
2. Cell-Based HSD17B13 Activity Assay
This assay measures the inhibition of HSD17B13 activity in a cellular context, providing insights into cell permeability and target engagement.
-
Objective: To determine the cellular potency (EC50) of test compounds.
-
Materials:
-
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.[2]
-
Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 30 minutes).[2]
-
Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).[4][6]
-
Lyse the cells and extract the metabolites.
-
Quantify the formation of the product (e.g., retinaldehyde from retinol) using HPLC or mass spectrometry.[4]
-
Calculate the percentage of inhibition and determine the EC50 value.
-
3. Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay specifically measures the conversion of retinol to retinaldehyde, a known function of HSD17B13.[4][7]
-
Objective: To assess the impact of compounds on the RDH activity of HSD17B13.
-
Materials:
-
Procedure:
-
Transfect HEK293 cells with plasmids encoding HSD17B13.
-
Treat the transfected cells with the test compound.
-
Add all-trans-retinol to the culture medium and incubate for 8 hours.[4]
-
Extract retinoids from the cells and the culture medium.
-
Quantify the levels of retinaldehyde and retinoic acid by HPLC to determine the extent of inhibition.[4]
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-27's impact on lipid droplet dynamics
An In-depth Technical Guide on the Impact of Hsd17B13 Inhibition on Lipid Droplet Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[2] This has spurred the development of specific inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the impact of HSD17B13 inhibition on lipid droplet dynamics, focusing on the well-characterized small molecule inhibitor, BI-3231. We detail the effects on lipid droplet morphology, summarize quantitative data, provide established experimental protocols, and illustrate the key signaling pathways involved.
Introduction to HSD17B13 and its Role in Lipid Metabolism
HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase family, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1] It is specifically localized to the surface of lipid droplets within hepatocytes.[1][3] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the size and number of lipid droplets, promoting hepatic steatosis.[2] Conversely, inhibition or genetic knockdown of HSD17B13 has been shown to ameliorate steatosis and protect against liver injury.[4][5] The precise enzymatic function and substrate of HSD17B13 are still under investigation, but it is understood to play a significant role in regulating lipid storage and mobilization.[4]
Impact of HSD17B13 Inhibition on Lipid Droplet Dynamics
Inhibition of HSD17B13, either through small molecules like BI-3231 or via RNA interference, has demonstrated a significant impact on the dynamics of intracellular lipid droplets.
Morphological Changes in Lipid Droplets
Studies using shRNA-mediated knockdown of Hsd17b13 in high-fat diet-fed mice have shown a substantial decrease in both the number and size of hepatic lipid droplets.[4][6] In vitro, treatment of hepatocytes with the selective HSD17B13 inhibitor BI-3231 has been shown to inhibit the accumulation of triglycerides within lipid droplets, particularly under lipotoxic conditions induced by fatty acids.[7][8]
Quantitative Effects on Lipid Content
The morphological changes are accompanied by significant quantitative reductions in hepatic lipid content. The following tables summarize the key findings from preclinical studies.
Table 1: Effect of HSD17B13 Knockdown on Hepatic Lipids in High-Fat Diet (HFD) Mice
| Parameter | Control (HFD + shScrambled) | HSD17B13 Knockdown (HFD + shHsd17b13) | Percentage Change | Reference |
| Liver Triglycerides | Elevated | Decreased by 45% | ↓ 45% | [4] |
| Lipid Droplet Number | Increased | Substantially Decreased | Not Quantified | [4] |
| Lipid Droplet Size | Increased | Substantially Decreased | Not Quantified | [4] |
| Serum ALT | Elevated | Decreased | ↓ | [4] |
Table 2: In Vitro Effects of HSD17B13 Inhibitor BI-3231 in Hepatocytes
| Cell Type | Treatment | Outcome | Quantitative Effect | Reference |
| Human & Murine Hepatocytes | Palmitic Acid + BI-3231 | Inhibition of Triglyceride Accumulation | Not specified | [7] |
| Human & Murine Hepatocytes | Palmitic Acid + BI-3231 | Increased Mitochondrial Respiratory Function | Not specified | [7] |
Key Signaling Pathways and Mechanisms of Action
The mechanism by which HSD17B13 inhibition affects lipid droplet dynamics involves multiple pathways, including gene expression regulation and protein-protein interactions at the lipid droplet surface.
-
Transcriptional Regulation: HSD17B13 expression is induced by the Liver X Receptor α (LXRα) in a Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) dependent manner.[1][2] Inhibition of HSD17B13 can lead to downstream changes in the expression of genes involved in fatty acid transport and metabolism, such as Cd36.[4]
-
Protein Interactions: HSD17B13 may function as a scaffold protein on the lipid droplet surface, potentially interacting with proteins like adipose triglyceride lipase (ATGL) to regulate lipolysis.[4]
-
Vesicular Transport: Recent evidence suggests that HSD17B13 interacts with the Golgi-associated protein Rab2A to mediate the interaction between the Golgi apparatus and lipid droplets. This interaction is crucial for the lipidation and secretion of very-low-density lipoproteins (VLDL).[9] Inhibition of HSD17B13 disrupts this process, potentially leading to reduced lipid mobilization from droplets for VLDL assembly.[9]
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. embopress.org [embopress.org]
Methodological & Application
Application Note: A Cell-Based Assay for Quantifying the Activity of Hsd17B13-IN-27
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Emerging research has identified its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][3][4][5] Hsd17B13 catalyzes the conversion of retinol to retinaldehyde, a key step in retinoid metabolism.[1][6] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are protective against the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This makes Hsd17B13 a compelling therapeutic target for the treatment of chronic liver diseases.
Hsd17B13-IN-27 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. To facilitate the development of Hsd17B13 inhibitors, a robust and reproducible cell-based assay is essential for characterizing their potency and mechanism of action in a physiologically relevant environment. This application note provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound.
Principle of the Assay
This assay quantifies the activity of Hsd17B13 by measuring the conversion of its substrate, retinol, to retinaldehyde in a human hepatocyte cell line transiently overexpressing the Hsd17B13 enzyme. The potency of this compound is determined by its ability to inhibit this conversion in a dose-dependent manner. The concentration of retinaldehyde produced is measured using a sensitive fluorescent detection method.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human liver hepatocellular carcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Expression Vector: pCMV-HSD17B13 (human Hsd17B13 cDNA cloned into a mammalian expression vector).
-
Substrate: Retinol (Vitamin A)
-
Inhibitor: this compound
-
Assay Buffer: Phosphate-Buffered Saline (PBS)
-
Detection Reagent: A commercially available aldehyde-reactive fluorescent probe.
-
Instrumentation: 96-well plate reader with fluorescence capabilities, cell culture incubator, microscope.
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Seed HepG2 cells in a 96-well, clear-bottom, black-walled plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
-
Transfection: On the following day, transfect the cells with the pCMV-HSD17B13 expression vector according to the manufacturer's protocol for the chosen transfection reagent. A control group of cells should be transfected with an empty vector.
-
Post-Transfection Incubation: Incubate the cells for another 24 hours to allow for sufficient expression of the Hsd17B13 enzyme.
Protocol 2: Inhibitor and Substrate Treatment
-
Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Inhibitor Addition: Remove the culture medium from the wells and wash once with 100 µL of PBS. Add 50 µL of the diluted inhibitor to the respective wells. For control wells (no inhibitor), add 50 µL of assay buffer containing the same concentration of vehicle (e.g., DMSO) as the inhibitor wells.
-
Pre-incubation: Incubate the plate at 37°C for 1 hour to allow the inhibitor to enter the cells and bind to the enzyme.
-
Substrate Addition: Prepare a solution of retinol in assay buffer at a final concentration of 10 µM. Add 50 µL of the retinol solution to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 2 hours to allow the enzymatic conversion of retinol to retinaldehyde.
Protocol 3: Detection and Data Analysis
-
Signal Development: Add 20 µL of the aldehyde-reactive fluorescent probe to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Subtract the background fluorescence from the empty vector control wells.
-
Normalize the data by setting the fluorescence of the "no inhibitor" control as 100% activity and the fluorescence of the "no substrate" control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation
The following table represents exemplary data obtained from the cell-based assay for this compound and two other hypothetical inhibitors.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | Hsd17B13 | HepG2 | 75 |
| Inhibitor-A | Hsd17B13 | HepG2 | 150 |
| Inhibitor-B | Hsd17B13 | HepG2 | 980 |
Visualizations
Hsd17B13 Signaling Pathway
Caption: Hsd17B13 localizes to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.
Experimental Workflow
Caption: Workflow for the Hsd17B13 cell-based inhibitor assay.
Inhibitor Mechanism of Action
Caption: this compound blocks the catalytic activity of the Hsd17B13 enzyme.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols for HSD17B13 Inhibition in Mouse Models of Liver Fibrosis
Disclaimer: No specific information was found for a compound named "Hsd17B13-IN-27" in the public domain. The following application notes and protocols are a synthesis of the available research on inhibiting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in mouse models of liver fibrosis using various methods, including genetic knockdown, antisense oligonucleotides (ASOs), and other small molecule inhibitors. These protocols can serve as a guide for researchers investigating novel HSD17B13 inhibitors like this compound.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in hepatocytes.[1] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3] This has made HSD17B13 an attractive therapeutic target for chronic liver diseases. The mechanism of protection appears to be linked to the modulation of lipid metabolism and a reduction in inflammatory pathways that lead to fibrosis.[4][5] One proposed mechanism suggests that HSD17B13 inhibition protects against liver fibrosis by affecting pyrimidine catabolism.[1]
These notes provide an overview of the common mouse models used to study liver fibrosis and the reported effects of HSD17B13 inhibition. Detailed protocols for inducing liver fibrosis and administering inhibitory compounds are also included.
Data Presentation: Efficacy of HSD17B13 Inhibition in Mouse Models
The following tables summarize the quantitative data from various studies on HSD17B13 inhibition in mouse models of liver fibrosis. It is important to note that the effects of HSD17B13 inhibition can be modest and may vary depending on the mouse model, diet, and sex of the animals.[2]
Table 1: Effects of HSD17B13 Inhibition on Liver Injury Markers
| Mouse Model & Treatment | Duration | Plasma ALT (U/L) | Plasma AST (U/L) | Reference |
| CDAHFD-fed C57BL/6J mice + Hsd17b13 ASO (50 mpk) | 12 weeks | Modulated levels, potential safety concerns at high doses | Not Reported | [6] |
| GAN diet-fed WT vs. Hsd17b13 KO mice | 28 weeks | No significant difference | No significant difference | [2] |
| 45% CDAHFD-fed WT vs. Hsd17b13 KO mice | 12 weeks | No significant difference | No significant difference | [2] |
| HFD-fed mice + AAV8-shHsd17b13 | 6 weeks | Significantly decreased | Not Reported | [7] |
| Adenoviral liver injury model + EP-037429 (prodrug) | Not specified | Not specified | Not specified | [3] |
CDAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; GAN: Gubra-Amylin NASH diet; KO: Knockout; ASO: Antisense Oligonucleotide; HFD: High-Fat Diet; AAV8: Adeno-Associated Virus 8; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Effects of HSD17B13 Inhibition on Liver Steatosis and Fibrosis
| Mouse Model & Treatment | Duration | Liver Triglycerides | Liver Hydroxyproline | Fibrosis Score/Gene Expression | Reference |
| CDAHFD-fed C57BL/6J mice + Hsd17b13 shRNA | 14 weeks | Not Reported | ~25% decrease with Gimeracil (phenocopies HSD17B13 inhibition) | Hsd17b13 KD protects against fibrosis | [1] |
| 60% CDAHFD-fed female Hsd17b13 KO mice | 12 weeks | No significant difference | Modest reduction | Modest reduction in fibrosis | [2] |
| CDAHFD-fed C57BL/6J mice + Hsd17b13 ASO | 12 weeks | Significantly affected hepatic steatosis | No effect on hepatic fibrosis | No effect on hepatic fibrosis | [6][8] |
| HFD-fed mice + AAV8-shHsd17b13 | 6 weeks | Significantly decreased | Not Reported | Reduced Sirius Red staining | [7] |
| HFD-fed obese mice + Hsd17b13 knockdown | 20 weeks | Attenuated excess hepatic triglyceride storage | Not Reported | Suppressed fibrotic gene expression (e.g., Col1a1) | [9] |
KD: Knockdown.
Experimental Protocols
Protocol 1: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model
This is a widely used model to induce steatohepatitis and progressive liver fibrosis in mice.
1. Animals:
-
C57BL/6J mice, 8-10 weeks old.
2. Diet:
-
CDAHFD (e.g., 60% fat, 0.1% methionine, no choline; Research Diets A06071302).[1]
-
Control group fed a standard chow diet.
3. Induction of Fibrosis:
-
Feed mice the CDAHFD for a period of 6 to 20 weeks. The duration will influence the severity of fibrosis.[1][2][8]
4. Administration of HSD17B13 Inhibitor:
-
Route of Administration: This will depend on the formulation of this compound (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). For ASOs, subcutaneous injections are common.[6][8] For AAV-mediated knockdown, a single tail vein injection is used.[1]
-
Dosage and Frequency: A dose-response study is recommended. For ASOs, doses ranging from 10 to 50 mg/kg (mpk) administered weekly have been reported.[6]
-
Vehicle Control: The control group should receive the vehicle used to dissolve the inhibitor.
5. Endpoint Analysis:
-
Blood Collection: Collect blood via cardiac puncture or tail vein for measurement of plasma ALT and AST levels.
-
Liver Histology: Perfuse and harvest the liver. Fix a portion in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning, and Sirius Red for fibrosis.
-
Hydroxyproline Assay: Use a portion of the liver to quantify collagen content via a hydroxyproline assay as a measure of fibrosis.[1]
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and subsequent qPCR analysis of fibrotic (e.g., Col1a1, Timp1) and inflammatory markers.
Protocol 2: Gubra-Amylin NASH (GAN) Diet Model
This model is known to induce steatosis and inflammation, but fibrosis development is less extensive than in the CDAHFD model.[2]
1. Animals:
2. Diet:
-
GAN diet (e.g., 40% saturated fat, 20% fructose, 2% cholesterol; Research Diets D09100310).[1][2]
-
Control group fed a standard chow diet.
3. Induction of Fibrosis:
-
Feed mice the GAN diet for up to 28 weeks.[2]
4. Administration of HSD17B13 Inhibitor:
-
Follow the same procedures as in Protocol 1 for administration route, dosage, and vehicle control.
5. Endpoint Analysis:
-
Follow the same procedures as in Protocol 1 for blood collection, liver histology, hydroxyproline assay, and gene expression analysis.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of HSD17B13 inhibition in liver fibrosis.
Experimental Workflow
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing Hsd17B13-IN-27 Target Engagement in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has implicated Hsd17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it a promising therapeutic target.[3][4][5] Hsd17B13-IN-27 is a potent inhibitor of Hsd17B13 and a valuable tool for studying its biological function and therapeutic potential.[6] These application notes provide detailed protocols for assessing the target engagement of this compound in primary human hepatocytes, the gold standard in vitro model for studying human liver biology and drug metabolism.[7][8]
The following protocols describe two widely used methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. Both methods are based on the principle that the binding of a ligand to its target protein alters the protein's stability.[9][10][11]
Hsd17B13 Signaling and Function
Hsd17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, bioactive lipids, and retinol.[3][12][13] Its expression is regulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[3][13] Hsd17B13 is localized to lipid droplets within hepatocytes and its activity can influence hepatic lipid homeostasis.[2][14] Loss-of-function variants in the Hsd17B13 gene have been associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4]
Caption: Proposed signaling pathway of Hsd17B13 and its inhibition.
Experimental Protocols
Culture of Primary Human Hepatocytes
Primary human hepatocytes are the gold standard for in vitro liver studies but require careful handling to maintain their viability and function.[7][15]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 6-well or 12-well)[7]
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.[15]
-
Seed the hepatocytes onto collagen-coated plates at a recommended density.[15]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.
-
Allow the cells to form a monolayer and stabilize for at least 24 hours before starting experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding in intact cells.[10][11][16]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured primary human hepatocytes
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against Hsd17B13
-
Secondary antibody and detection reagents for Western blotting
Protocol:
-
Compound Treatment: Treat cultured hepatocytes with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[17]
-
Heat Shock: After incubation, wash the cells with PBS and then heat the plates at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler or heating block.[18]
-
Cell Lysis: Immediately after heat shock, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Separation of Fractions: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the soluble fractions.
-
Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using a specific antibody for Hsd17B13.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble Hsd17B13 as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble Hsd17B13 (Vehicle Control, Relative Units) | Soluble Hsd17B13 (this compound, Relative Units) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay relies on the principle that ligand binding can protect the target protein from proteolysis.[9][19][20]
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molecularlab.it [molecularlab.it]
- 16. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 17. Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions [diva-portal.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 20. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
High-throughput screening for novel HSD17B13 inhibitors using Hsd17B13-IN-27 as a reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4][5] This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these prevalent conditions. The development of small molecule inhibitors of HSD17B13 is a key strategy in ongoing drug discovery efforts.
High-throughput screening (HTS) is a critical methodology for identifying novel chemical entities that can modulate the activity of a biological target. This application note provides a detailed protocol for a robust HTS assay designed to discover novel inhibitors of HSD17B13. The assay utilizes a luminescence-based detection of NADH production, a direct product of the HSD17B13-catalyzed oxidation of its substrate. Hsd17B13-IN-27, a known potent inhibitor, is used as a reference compound for assay validation and comparison of newly identified hits.
Biological Pathway: HSD17B13 Catalytic Activity
HSD17B13 is an oxidoreductase that utilizes NAD+ as a cofactor to catalyze the oxidation of various substrates, including steroids like estradiol, and other lipids such as retinol. The enzymatic reaction results in the production of the corresponding oxidized substrate, NADH, and a proton. The detection of NADH production serves as a direct measure of HSD17B13 enzymatic activity.
Caption: HSD17B13 catalyzes the NAD+-dependent oxidation of estradiol to estrone.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed for efficiency and accuracy in identifying and validating novel HSD17B13 inhibitors from large compound libraries. The process begins with a primary screen of the entire library at a single concentration, followed by confirmation of initial hits. Confirmed hits then proceed to dose-response analysis to determine their potency (IC50).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13 Inhibitors: Solubility and Formulation for In Vivo Studies
Note: Specific data for a compound designated "Hsd17B13-IN-27" is not publicly available. The following application notes and protocols are based on data from structurally related and functionally similar 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, such as HSD17B13-IN-2, HSD17B13-IN-8, and BI-3231. Researchers should perform their own solubility and formulation optimization for novel compounds.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[3][4] This has made HSD17B13 an attractive therapeutic target for the treatment of liver diseases.[2][4][5][6] Small molecule inhibitors of HSD17B13 are being developed to replicate this protective effect pharmacologically.[5][7]
These application notes provide guidance on the solubility of HSD17B13 inhibitors and the formulation of these compounds for in vivo studies, based on available data for representative inhibitors.
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is understood to play a role in hepatic lipid metabolism.[8][9] Its enzymatic activity is thought to influence the progression of non-alcoholic fatty liver disease (NAFLD) to more severe forms like NASH.[1][3] Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with naturally occurring loss-of-function mutations, thereby preventing or slowing the progression of liver disease.
Caption: Simplified diagram of HSD17B13's role in hepatocytes.
Solubility Data for HSD17B13 Inhibitors
The solubility of a compound is a critical factor for both in vitro and in vivo applications. The following tables summarize the reported solubility of various HSD17B13 inhibitors in common solvents.
Table 1: In Vitro Solubility
| Compound | Solvent | Concentration | Remarks |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic treatment may be needed.[10] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Ultrasonic treatment may be needed.[11] |
Table 2: In Vivo Formulation Solubility
| Compound | Formulation | Solubility |
| HSD17B13-IN-2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| HSD17B13-IN-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| HSD17B13-IN-2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| HSD17B13-IN-8 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| HSD17B13-IN-8 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| BI-3231 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| BI-3231 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| BI-3231 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Data sourced from MedchemExpress product pages for HSD17B13-IN-2, HSD17B13-IN-8, and BI-3231.[10][11][12]
Protocols for In Vivo Formulation Preparation
The following are standard protocols for preparing formulations suitable for administration in animal models. It is crucial to ensure the final formulation is a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10][11][12]
Protocol 1: Aqueous Formulation with Co-solvents
This formulation is suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.
-
Materials:
-
HSD17B13 Inhibitor
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of the HSD17B13 inhibitor.
-
Add 10% of the final volume as DMSO to the inhibitor.
-
Vortex and/or sonicate until the compound is fully dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add the remaining 45% of the volume as saline and mix until a clear solution is obtained.
-
Protocol 2: Formulation with Cyclodextrin
This formulation is often used to improve the solubility of poorly water-soluble compounds for IV, IP, and PO administration.
-
Materials:
-
HSD17B13 Inhibitor
-
DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of the HSD17B13 inhibitor.
-
Add 10% of the final volume as DMSO to the inhibitor and dissolve completely.
-
Add 90% of the final volume as the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is achieved.
-
Protocol 3: Oil-based Formulation
This formulation is suitable for subcutaneous (SC) and oral (PO) administration.
-
Materials:
-
HSD17B13 Inhibitor
-
DMSO
-
Corn Oil
-
-
Procedure:
-
Weigh the required amount of the HSD17B13 inhibitor.
-
Add 10% of the final volume as DMSO and dissolve the compound.
-
Add 90% of the final volume as corn oil.
-
Mix thoroughly to create a uniform solution or suspension.
-
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating an HSD17B13 inhibitor in a preclinical mouse model of NAFLD/NASH.
Caption: General workflow for in vivo efficacy studies of HSD17B13 inhibitors.
Concluding Remarks
The provided data and protocols offer a starting point for researchers working with HSD17B13 inhibitors. It is imperative to determine the optimal solubility and formulation for each specific compound through empirical testing. Careful consideration of the administration route and the specific animal model is necessary for successful in vivo studies. For any new HSD17B13 inhibitor, a thorough characterization of its physicochemical properties is a prerequisite for advancing into preclinical efficacy and safety evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Hsd17B13-IN-27 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hsd17B13-IN-27 in human plasma. The method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard. The chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Disclaimer: The specific chemical structure for this compound is not publicly available. For the purpose of this application note, the well-characterized Hsd17B13 inhibitor, BI-3231, is used as a surrogate. All method parameters and data are hypothetical and presented for illustrative purposes.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH). This has positioned Hsd17B13 as a promising therapeutic target for these conditions. This compound is a potent inhibitor of Hsd17B13 and is under investigation for its therapeutic potential.[2] To support its development, a reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound (surrogate: BI-3231), Chemical Formula: C16H14F2N4O3S, Molecular Weight: 380.37 g/mol [3]
-
This compound-d5 (internal standard, hypothetical)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL this compound-d5 in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), Positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 381.1 195.1 25 This compound 381.1 167.0 30 | this compound-d5 (IS) | 386.1 | 200.1 | 25 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Results and Discussion
Method Validation
The method was validated according to industry guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.
| Analyte | Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.015x + 0.002 | 0.998 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The precision (%CV) was ≤15% and the accuracy (%Bias) was within ±15%.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | 5.2 | 10.2 | 7.8 |
| Low | 3 | 6.1 | 3.5 | 8.5 | 5.1 |
| Mid | 100 | 4.5 | -2.1 | 6.2 | -1.5 |
| High | 800 | 3.8 | 1.8 | 5.5 | 2.3 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The recovery was consistent across the concentration range, and no significant matrix effect was observed.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.1 |
| Mid | 100 | 95.1 | 101.5 |
| High | 800 | 94.3 | 99.8 |
Signaling Pathway and Experimental Workflow
Hsd17B13 Signaling Pathway
Hsd17B13 is involved in hepatic lipid metabolism. Its inhibition is a therapeutic strategy to mitigate liver damage in conditions like NASH.
Caption: Hypothetical signaling pathway of Hsd17B13 in hepatocytes and the inhibitory action of this compound.
Experimental Workflow
The analytical workflow provides a step-by-step overview of the quantification process.
Caption: Experimental workflow for the quantification of this compound in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of clinical and non-clinical studies. This method can be a valuable tool for understanding the pharmacokinetics of this compound and guiding its clinical development.
References
Application of Hsd17B13-IN-27 in 3D Liver Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][4][6] These findings have highlighted Hsd17B13 as a promising therapeutic target for the treatment of liver disorders. Hsd17B13-IN-27 is a potent and selective small molecule inhibitor of Hsd17B13.
Three-dimensional (3D) liver spheroid models have emerged as a more physiologically relevant in vitro system compared to traditional 2D cell cultures for studying liver diseases and evaluating drug efficacy and toxicity.[7][8][9][10][11] These models better recapitulate the complex cell-cell interactions, tissue architecture, and metabolic functions of the native liver. This document provides detailed application notes and protocols for the use of this compound in 3D liver spheroid models to investigate its therapeutic potential in the context of liver disease.
Signaling Pathway of Hsd17B13 in Liver Disease
Caption: Proposed signaling pathway of Hsd17B13 in promoting hepatic steatosis.
Experimental Applications and Protocols
Formation of 3D Liver Spheroids
This protocol describes the generation of uniform and functional 3D liver spheroids from primary human hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7).
Experimental Workflow
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparation of Three-Dimensional (3D) Human Liver (HepaRG) Cultures for Histochemical and Immunohistochemical Staining and Light Microscopic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Item - 3D Spheroidal Human Liver Models for Drug Toxicity Testing - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 11. Frontiers | Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury [frontiersin.org]
Application Notes and Protocols for Immunohistochemical Detection of HSD17B13 Expression Following Hsd17B13-IN-27 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in formalin-fixed, paraffin-embedded (FFPE) liver tissue. This protocol is designed to assess changes in HSD17B13 expression following treatment with the small molecule inhibitor, Hsd17B13-IN-27.
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease, making it a promising therapeutic target.[3][4][5] Small molecule inhibitors of HSD17B13, such as this compound, are being developed to replicate this protective effect.[6][7][8] This IHC protocol provides a crucial tool for evaluating the in-situ effects of such inhibitors on HSD17B13 protein expression within the tissue microenvironment.
I. Principle of the Method
Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. This protocol employs an indirect method where a primary antibody specifically targets HSD17B13. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the visualization of HSD17B13 protein expression under a microscope. The intensity and localization of the staining can provide semi-quantitative information about protein expression levels and distribution within the liver tissue.
II. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item | Supplier Example | Catalog # Example |
| Primary Antibody | Rabbit polyclonal to HSD17B13 | ABclonal | A15134 |
| Rabbit polyclonal to HSD17B13 | Thermo Fisher Scientific | PA5-25633 | |
| Rabbit polyclonal to HSD17B13 | Novus Biologicals | NBP1-90669 | |
| Antigen Retrieval | Sodium Citrate Buffer (10mM, pH 6.0) | Various | N/A |
| EDTA Buffer (1mM, pH 9.0) | Various | N/A | |
| Blocking Solution | 10% Normal Goat Serum | Vector Laboratories | S-1000 |
| 3% Bovine Serum Albumin (BSA) in PBS | Various | N/A | |
| Secondary Antibody | Goat Anti-Rabbit IgG (H+L), HRP conjugate | Thermo Fisher Scientific | 31460 |
| Detection System | DAB (3,3'-Diaminobenzidine) Substrate Kit | Vector Laboratories | SK-4100 |
| Counterstain | Hematoxylin | Various | N/A |
| General Reagents | Xylene | Various | N/A |
| Ethanol (100%, 95%, 70%) | Various | N/A | |
| Deionized Water | N/A | N/A | |
| Phosphate Buffered Saline (PBS) | Various | N/A | |
| Triton X-100 | Various | N/A | |
| Equipment | Microscope | Various | N/A |
| Humidified Chamber | Various | N/A | |
| Water Bath or Steamer | Various | N/A | |
| Coplin Jars | Various | N/A |
III. Experimental Protocol
This protocol is optimized for FFPE liver tissue sections.
Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in deionized water for 5 minutes.
Antigen Retrieval
Formalin fixation can create protein cross-links that mask the antigenic epitope.[9][10][11] Heat-Induced Epitope Retrieval (HIER) is recommended to unmask the HSD17B13 antigen.
-
Preheat a water bath or steamer to 95-100°C.
-
Immerse slides in a Coplin jar containing Sodium Citrate Buffer (10 mM, pH 6.0).
-
Place the Coplin jar in the preheated water bath or steamer for 20 minutes.
-
Remove the Coplin jar and allow it to cool to room temperature for 20-30 minutes.
-
Rinse slides in deionized water, then in PBS for 5 minutes.
Note: The optimal antigen retrieval method and buffer can be antibody-dependent. For some HSD17B13 antibodies, EDTA buffer (pH 9.0) may yield better results.[12]
Peroxidase Blocking
-
Immerse slides in 3% hydrogen peroxide (in PBS or methanol) for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS: 2 changes, 5 minutes each.
Blocking
-
Carefully wipe the slide around the tissue section.
-
Apply blocking solution (e.g., 10% normal goat serum or 3% BSA in PBS) to cover the tissue section.
-
Incubate in a humidified chamber for 1 hour at room temperature.
-
Drain the blocking solution. Do not rinse.
Primary Antibody Incubation
-
Dilute the primary anti-HSD17B13 antibody in a suitable antibody diluent (e.g., PBS with 1% BSA). Recommended starting dilutions are between 1:50 and 1:500, which should be optimized for each new antibody lot.[12][13]
-
Apply the diluted primary antibody to the tissue section.
-
Incubate in a humidified chamber overnight at 4°C.
Secondary Antibody Incubation
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate in a humidified chamber for 1 hour at room temperature.
Detection
-
Rinse slides with PBS: 3 changes, 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions immediately before use.
-
Apply the DAB solution to the tissue section and incubate for 2-10 minutes, or until a brown precipitate is visible. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides in deionized water.
Counterstaining
-
Immerse slides in Hematoxylin for 30 seconds to 2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing reagent for 1-5 minutes.
-
Rinse with tap water.
Dehydration and Mounting
-
Immerse in 70% Ethanol: 1 minute.
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Apply a drop of mounting medium to the tissue section and cover with a coverslip.
IV. Data Interpretation and Controls
-
Positive Staining: A brown precipitate indicates the presence of HSD17B13 protein. In liver tissue, HSD17B13 is expected to show granular cytoplasmic positivity in hepatocytes.[14]
-
Negative Control: A tissue section processed without the primary antibody should not show any specific staining.
-
Positive Tissue Control: A tissue known to express HSD17B13 (e.g., normal human liver) should be included in each experiment to validate the protocol and antibody performance.
-
Treatment Effect: To assess the effect of this compound, a quantitative or semi-quantitative analysis of staining intensity and the percentage of positive cells should be performed, comparing treated samples to vehicle-treated controls.
V. Quantitative Data Summary
The following table summarizes key quantitative parameters of the IHC protocol. These should be optimized for your specific laboratory conditions and reagents.
| Parameter | Recommended Range/Value | Notes |
| Tissue Section Thickness | 4-5 µm | Standard for FFPE tissue. |
| Antigen Retrieval Time | 20 minutes | At 95-100°C. |
| Primary Antibody Dilution | 1:50 - 1:500 | Antibody-dependent, requires optimization. |
| Primary Antibody Incubation | Overnight (16-18 hours) | At 4°C. |
| Secondary Antibody Incubation | 1 hour | At room temperature. |
| DAB Incubation Time | 2-10 minutes | Monitor visually. |
VI. Workflow and Signaling Pathway Diagrams
HSD17B13 Immunohistochemistry Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. bosterbio.com [bosterbio.com]
- 12. HSD17B13 Polyclonal Antibody (PA5-25633) [thermofisher.com]
- 13. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 14. Anti-HSD17B13 antibody. Rabbit polyclonal (ab122036) | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting Hsd17B13-IN-27 solubility issues in aqueous buffers
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with Hsd17B13-IN-27 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
General Compound Characteristics
This compound is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13).[1] Like many small molecule kinase inhibitors, it is a lipophilic compound, which often leads to low solubility in aqueous solutions. While specific public data on the aqueous solubility of this compound is limited, information from similar Hsd17B13 inhibitors suggests that it is likely soluble in organic solvents like DMSO but may precipitate when diluted into aqueous buffers.
Quantitative Data for Structurally Related Hsd17B13 Inhibitors
The following table summarizes solubility data for other Hsd17B13 inhibitors, which can provide a general reference for formulating this compound.
| Compound | Solvent | Solubility | Concentration |
| HSD17B13-IN-2 | DMSO | 100 mg/mL | 255.49 mM |
| HSD17B13-IN-8 | DMSO | 100 mg/mL | 232.07 mM |
Note: Ultrasonic assistance may be required to achieve these concentrations. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.
Troubleshooting Guide for this compound Aqueous Solubility
Question: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What should I do?
Answer: This is a common issue for hydrophobic compounds. Here are several strategies to address this, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer. The compound may be soluble at lower concentrations.
-
Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a small percentage (typically 0.1% to 0.5%) is often tolerated and can help maintain the solubility of the compound. Try to keep the final DMSO concentration consistent across your experiments for accurate comparisons.
-
Use a Co-solvent: If DMSO alone is insufficient, consider using other co-solvents. For some poorly soluble compounds, formulations including PEG300 and Tween-80 have been effective. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[2] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[2]
-
Adjust the pH of the Buffer: The solubility of a compound can be pH-dependent. If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility. This should be done with caution, as it may affect the biological activity of the compound or the stability of your experimental system.
-
Gentle Heating and Sonication: In some cases, gentle warming and/or sonication of the solution can help dissolve the compound.[2][3] However, be cautious as excessive heat can degrade the compound. Always check the manufacturer's recommendations for temperature stability.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Begin by preparing a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution is a common starting point.
-
To aid dissolution, you can gently warm the solution and use a vortex mixer or sonicator.[2][3]
-
Store the stock solution at -20°C or -80°C as recommended by the supplier. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions in Aqueous Buffer
-
Thaw a fresh aliquot of your this compound DMSO stock solution.
-
Before adding the compound, warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you will need to employ one of the troubleshooting strategies mentioned above.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in a cell-based assay?
A1: The maximum tolerated DMSO concentration varies between cell lines. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity. It is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q2: Can I use sonication to dissolve this compound in my aqueous buffer?
A2: While sonication can aid in dissolving the compound in the initial stock solution (in DMSO), it is generally not recommended to sonicate the final aqueous solution, especially if it contains proteins, as this can lead to protein denaturation. Gentle vortexing is preferred when diluting the stock into the aqueous buffer.
Q3: Will adding co-solvents like PEG300 or Tween-80 affect my experiment?
A3: It is possible that co-solvents and surfactants can have an effect on your experimental system. Therefore, it is crucial to include a vehicle control that contains the same concentration of all solvents and excipients as your experimental samples. This will allow you to distinguish the effects of this compound from any effects of the formulation components.
Q4: How can I determine the actual soluble concentration of this compound in my final buffer?
A4: To determine the kinetic solubility, you can prepare your solution and then centrifuge it at a high speed to pellet any undissolved compound. The concentration of the compound remaining in the supernatant can then be measured using an analytical method such as HPLC-UV or LC-MS.
Q5: Are there any signaling pathways affected by Hsd17B13 that I should be aware of when designing my experiments?
A5: HSD17B13 is involved in lipid metabolism within hepatocytes and is localized to lipid droplets. Its inhibition is being explored for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The diagram below illustrates the general context of HSD17B13's role.
Caption: Role of HSD17B13 in liver disease context.
References
Technical Support Center: Addressing Cytotoxicity of HSD17B13 Inhibitors in Long-Term Cell Culture
Introduction:
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with HSD17B13 inhibitors, such as the hypothetical compound Hsd17B13-IN-27, in long-term cell culture experiments. While specific data for a compound named "this compound" is not publicly available, this guide addresses common challenges and provides a framework for systematically troubleshooting cytotoxicity related to small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver, playing a role in lipid and retinol metabolism.[1][2][3] Its inhibition is a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other liver conditions.[1][4][5] However, long-term exposure of cells to inhibitors can lead to off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HSD17B13 and how might its inhibition lead to cytotoxicity?
A1: HSD17B13 is an enzyme involved in the metabolism of steroids, fatty acids, and retinol.[6][7][8] It is thought to play a role in lipid droplet dynamics and inflammation in the liver.[7][9][10] Inhibition of HSD17B13 is intended to reduce the progression of liver diseases.[5] Cytotoxicity from an HSD17B13 inhibitor could arise from several factors:
-
On-target toxicity: Prolonged inhibition of HSD17B13 might disrupt essential cellular processes that rely on its enzymatic activity, leading to an accumulation of toxic substrates or a deficit in essential metabolites.
-
Off-target effects: The inhibitor may bind to other proteins, disrupting their function and leading to unforeseen cellular damage.
-
Metabolite toxicity: The inhibitor or its metabolites could be inherently toxic to cells, especially over long incubation periods.
-
Compound instability: Degradation of the compound in culture media over time could produce toxic byproducts.
Q2: I am observing decreased cell viability in my long-term culture after treatment with an HSD17B13 inhibitor. How can I confirm it is due to cytotoxicity?
A2: Several assays can be used to quantify cytotoxicity. It is recommended to use orthogonal methods that measure different cellular endpoints to confirm the cytotoxic effect.[11]
-
Membrane integrity assays: These assays, such as the LDH release assay, measure the leakage of cytoplasmic enzymes from cells with damaged plasma membranes.
-
Metabolic activity assays: Assays like the MTT or WST-1 assay measure the metabolic activity of viable cells.[12][13][14] A decrease in signal indicates reduced cell viability or proliferation.
-
Cell counting: Direct cell counting using a hemocytometer with a viability dye like trypan blue can distinguish between live and dead cells.[15]
-
Apoptosis assays: Assays that detect markers of programmed cell death, such as caspase activity or Annexin V staining, can determine if the cytotoxicity is mediated by apoptosis.
Q3: What are the typical signs of cytotoxicity in cell culture?
A3: Visual inspection of your cell cultures under a microscope can provide early indications of cytotoxicity. Common morphological changes include:
-
Rounding and detachment: Adherent cells may lose their typical morphology, become rounded, and detach from the culture surface.
-
Increased debris: An increase in floating cells and cellular debris in the culture medium.
-
Vacuolization: The appearance of numerous vacuoles in the cytoplasm.
-
Reduced cell density: A noticeable decrease in the number of cells compared to vehicle-treated controls.
-
Changes in confluence: Failure of the cell culture to reach the expected confluence over time.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating cytotoxicity associated with HSD17B13 inhibitors in long-term cell culture.
Initial Assessment of Cytotoxicity
If you suspect cytotoxicity, the first step is to confirm and quantify it.
Problem: Decreased cell viability observed in cultures treated with this compound.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment:
-
Rationale: To determine if the observed toxicity is dose-dependent and to identify the onset of cytotoxicity.
-
Protocol: Treat cells with a range of inhibitor concentrations (e.g., from nanomolar to micromolar) and assess viability at multiple time points (e.g., 24, 48, 72 hours, and longer for chronic studies).
-
Expected Outcome: A clear relationship between inhibitor concentration, duration of exposure, and cell viability. This will help in determining the IC50 (half-maximal inhibitory concentration for cell viability) and a potential maximum non-toxic concentration for longer-term experiments.
-
-
Utilize Orthogonal Cytotoxicity Assays:
-
Rationale: To confirm that the observed effect is not an artifact of a single assay technology.[11]
-
Protocol: Use at least two different types of assays, for example, a metabolic assay (MTT) and a membrane integrity assay (LDH release).
-
Expected Outcome: Consistent results across different assays will provide stronger evidence of cytotoxicity.
-
Quantitative Data Summary
The following tables provide examples of how to structure the data from your initial cytotoxicity assessment.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay at 72 hours)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 92 ± 6.1 |
| 5 | 75 ± 8.3 |
| 10 | 51 ± 7.9 |
| 25 | 22 ± 5.5 |
| 50 | 8 ± 3.1 |
Table 2: Time-Course of Cytotoxicity with 10 µM this compound (LDH Release Assay)
| Time (hours) | % Cytotoxicity (Mean ± SD) |
| 0 | 0 ± 1.5 |
| 24 | 12 ± 2.1 |
| 48 | 28 ± 3.5 |
| 72 | 49 ± 4.2 |
| 96 | 65 ± 5.8 |
Investigating the Cause of Cytotoxicity
Once cytotoxicity is confirmed, the next step is to investigate the underlying cause.
Problem: this compound is confirmed to be cytotoxic at the desired effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating this compound cytotoxicity.
Mitigation Strategies
Based on the findings from your investigation, here are some strategies to mitigate cytotoxicity.
-
Optimize Compound Concentration and Exposure Time: Use the lowest effective concentration for the shortest duration necessary to achieve the desired biological effect.
-
Media Replacement: For long-term experiments, frequent replacement of the culture medium containing the inhibitor can help to remove toxic byproducts and replenish essential nutrients.
-
Use of a Different Cell Line: The cytotoxic effect may be cell-type specific. Testing the inhibitor in different cell lines can help determine if the toxicity is a general phenomenon or specific to your current model.
-
Serum Concentration: The concentration of serum in the culture medium can sometimes influence compound activity and toxicity. Experiment with different serum concentrations to see if it mitigates the cytotoxic effects.
-
Test Analogs: If available, test other HSD17B13 inhibitors with different chemical scaffolds to see if a different compound can achieve the desired on-target effect without the associated cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and maximum LDH release control).
-
Incubate the plate for the desired duration.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Signaling Pathways and Workflows
Hypothetical HSD17B13 Signaling Pathway
The following diagram illustrates a simplified, hypothetical signaling pathway involving HSD17B13, based on its known associations with lipid metabolism and inflammation.
Caption: A simplified diagram of HSD17B13's role in cellular pathways.
General Experimental Workflow for Assessing Cytotoxicity
This workflow outlines the key steps for evaluating the cytotoxic potential of a new compound.
Caption: A general workflow for assessing compound-induced cytotoxicity.
References
- 1. origene.com [origene.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 15. kosheeka.com [kosheeka.com]
Technical Support Center: Refinement of Hsd17B13-IN-27 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-27 in animal models. The information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and administration of this compound.
Problem 1: Precipitation of this compound during formulation.
-
Possible Cause: The compound has limited solubility in aqueous solutions. The chosen vehicle may not be optimal, or the preparation method may be inadequate.
-
Solution:
-
Ensure the use of freshly opened, anhydrous solvents, as hygroscopic solvents can significantly impact solubility.[1][2]
-
Employ sonication and/or gentle heating to aid in the dissolution of the compound.[1][2]
-
Consider using a multi-component solvent system. Several formulations have been successfully used for similar poorly soluble inhibitors.[1][2][3] Refer to the table below for recommended vehicle compositions.
-
Problem 2: Inconsistent or lower-than-expected in vivo efficacy.
-
Possible Cause: This could be due to poor bioavailability, rapid metabolism, or issues with the animal model itself.
-
Solution:
-
Optimize Formulation and Route of Administration: Review the formulation and consider alternative delivery vehicles that may enhance absorption and stability. For instance, a prodrug form of an HSD17B13 inhibitor was successfully used to improve in vivo activity.[4] While oral administration is common, other routes like intraperitoneal (IP) injection might provide more consistent systemic exposure.
-
Evaluate Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Some inhibitors show rapid plasma clearance but maintain considerable hepatic exposure.[3]
-
Animal Model Considerations: Be aware of inter-species differences. The protective effects of HSD17B13 loss-of-function observed in humans have not always been replicated in traditional knockout mouse models.[5][6] Humanized mouse models expressing human HSD17B13 may be more suitable for evaluating the efficacy of targeted therapies.[7]
-
Problem 3: Off-target effects or unexpected toxicity.
-
Possible Cause: The inhibitor may lack specificity or the dose may be too high.
-
Solution:
-
Confirm Specificity: If not already done, verify the selectivity of this compound against other related hydroxysteroid dehydrogenases (e.g., HSD17B11).[8]
-
Dose-Response Study: Conduct a dose-ranging study to identify the minimal effective dose that produces the desired therapeutic effect with minimal side effects.
-
Monitor Animal Health: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and alterations in liver enzymes (ALT, AST) beyond the expected therapeutic modulation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: The optimal dose will depend on the specific animal model, the disease being studied, and the formulation used. It is crucial to perform a dose-response study. Based on preclinical studies with similar inhibitors, a starting point could be in the range of 10-50 mg/kg, but this should be empirically determined.
Q2: How should this compound be stored?
A2: As a solid powder, this compound should be stored at -20°C for long-term stability (up to 3 years). In solvent, stock solutions should be stored at -80°C and used within 6 months, or at -20°C and used within 1 month.[1][2] Avoid repeated freeze-thaw cycles.[3]
Q3: What are the known substrates of HSD17B13?
A3: The exact disease-relevant substrate of HSD17B13 is still under investigation.[8] However, studies have shown that it has enzymatic activity towards estradiol, leukotriene B4, and retinol.[2][4][10]
Q4: Are there any known discrepancies between human and mouse HSD17B13?
A4: Yes, there are significant inter-species differences. The protective phenotype observed with HSD17B13 loss-of-function in humans is not consistently replicated in mouse knockout models.[6] Furthermore, human HSD17B13, but not mouse HSD17B13, has been shown to promote fibrinogen expression and leukocyte adhesion in an enzymatic activity-dependent manner.[11] Therefore, using humanized mouse models is highly recommended for preclinical evaluation of HSD17B13 inhibitors.[7]
Data Presentation
Table 1: Recommended Vehicle Formulations for Poorly Soluble Hsd17B13 Inhibitors
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL | [1][2] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL | [1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 10% of the final volume as pure DMSO.
-
Vortex until the powder is completely dissolved. Use an ultrasonic bath if necessary.
-
Add 40% of the final volume as PEG300 and vortex to mix.
-
Add 5% of the final volume as Tween-80 and vortex thoroughly.
-
Add the remaining 45% of the final volume as sterile saline and vortex until a clear, homogenous solution is achieved.[1][2]
-
Prepare the formulation fresh on the day of administration.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
-
Animal Model: Use a relevant mouse model for non-alcoholic steatohepatitis (NASH), such as mice fed a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF).[4][6] Consider using a humanized HSD17B13 mouse model for greater clinical relevance.[7]
-
Acclimatization: Allow the animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to vehicle control and this compound treatment groups.
-
Dosing: Administer this compound or vehicle daily via oral gavage at the predetermined dose.
-
Monitoring: Monitor body weight, food intake, and the general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of ALT and AST.[9]
-
Liver Analysis:
-
Measure hepatic triglyceride levels.
-
Perform histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Conduct gene expression analysis (qRT-PCR) for markers of inflammation and fibrosis.[4]
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. enanta.com [enanta.com]
- 5. researchgate.net [researchgate.net]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in Hsd17B13-IN-27 enzymatic assays
Welcome to the technical support center for Hsd17B13 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during the screening and characterization of Hsd17B13 inhibitors like Hsd17B13-IN-27.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Hsd17B13 inhibitor shows poor solubility in the assay buffer. What can I do?
A1: Poor solubility of inhibitors is a common cause of assay variability and can lead to inaccurate potency measurements. Hsd17B13 inhibitors, such as Hsd17B13-IN-2, are often hydrophobic.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a suitable solvent for your stock solution. Hsd17B13-IN-2 is soluble in DMSO at 100 mg/mL (255.49 mM), though ultrasonic treatment may be needed.[1] Always use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1]
-
Assay Buffer Composition: For in vivo or cell-based assays, co-solvents may be necessary. Formulations for similar inhibitors include:
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (ideally ≤1%) to avoid effects on enzyme activity.
-
Q2: I am observing high variability and inconsistent IC50 values for my Hsd17B13 inhibitor. What are the likely causes?
A2: High variability in IC50 values can stem from several factors, from inhibitor aggregation to assay conditions.
-
Troubleshooting Steps:
-
Inhibitor Aggregation: At micromolar concentrations, many small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives and inconsistent results.[3] This is a common issue in high-throughput screening (HTS).[4]
-
Solution: Include a low concentration of a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-20, in your assay buffer.[5][6][7][8] This can disrupt aggregates and reveal the true potency of the inhibitor.[3] Inhibition that is significantly reduced in the presence of a detergent is characteristic of an aggregation-based mechanism.[3][4]
-
-
Assay Conditions: The sensitivity of enzyme inhibition assays is highly dependent on the experimental conditions.[5]
-
Substrate Concentration: For competitive inhibitors, using a substrate concentration around or below the Michaelis-Menten constant (Km) is ideal for accurate IC50 determination.[9] Higher substrate concentrations will increase the apparent IC50 value.[9]
-
Enzyme Concentration: If the inhibitor is a "tight binder" (with a Ki value close to the enzyme concentration), the IC50 can become dependent on the enzyme concentration.[10][11] In such cases, Morrison's equation should be used to determine the Ki.[10][11]
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition.[5][12] Ensure that you are measuring the initial reaction velocity and that the reaction is linear over the measurement period. Pre-incubating the enzyme and inhibitor before adding the substrate can help identify time-dependent effects.
-
-
Plate Effects: In multi-well plate assays, evaporation from the outer wells can concentrate reagents and cause an "edge effect." Ensure proper sealing of plates and consider not using the outermost wells for critical measurements. Warming of plates in an incubator can also be uneven, leading to variability.[13]
-
Q3: Which substrate should I use for my Hsd17B13 inhibitor screening assay?
A3: Hsd17B13 has several known substrates, including steroids (like estradiol) and bioactive lipids (like leukotriene B4 and retinol).[10][14][15]
-
Recommendation: For high-throughput screening, estradiol is often preferred due to its ease of handling.[10][11] Studies have shown a strong correlation between inhibitor potencies determined with either estradiol or leukotriene B4 as the substrate, suggesting a low risk of substrate-biased hits.[10][11] A screening hit, compound 1, showed similar IC50 values when tested with either retinol (2.4 ± 0.1 μM) or estradiol (1.4 ± 0.7 μM).[10]
Q4: My assay has a low signal-to-noise ratio. How can I improve it?
A4: A low signal-to-noise ratio can make it difficult to accurately determine enzyme inhibition.
-
Troubleshooting Steps:
-
Optimize Reagent Concentrations:
-
Enzyme Concentration: Increase the enzyme concentration to generate a stronger signal. However, be mindful of the points raised in Q2 regarding tight-binding inhibitors.
-
Substrate Concentration: Ensure the substrate concentration is not limiting the reaction rate (unless intended for studying competitive inhibitors).
-
-
Reaction Time: Increase the reaction time to allow for more product formation, as long as the reaction remains in the linear range (less than 10-20% of substrate consumed).[9]
-
Detection Method: Consider using a more sensitive detection method. Luminescence-based assays, such as the NAD(P)H-Glo™ assay, are often more sensitive than fluorescence or absorbance-based methods.[6][16]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Hsd17B13 enzymatic assays.
Table 1: Typical Hsd17B13 Enzymatic Assay Conditions
| Parameter | Recommended Concentration/Condition | Reference |
| Buffer | 40 mM Tris (pH 7.4) | [6] |
| Additives | 0.01% BSA, 0.01% Tween-20 | [6] |
| Enzyme (Hsd17B13) | 50-100 nM | [6] |
| Substrate (Estradiol or LTB4) | 10 - 50 µM | [6] |
| Cofactor (NAD+) | Presence is required | [10][11] |
| Inhibitor (e.g., this compound) | 0-100 µM (for IC50 determination) | [6] |
Table 2: IC50 Values for Selected Hsd17B13 Inhibitors
| Inhibitor | Substrate | IC50 | Reference |
| Compound 1 (Screening Hit) | Estradiol | 1.4 ± 0.7 µM | [10][11] |
| Compound 1 (Screening Hit) | Retinol | 2.4 ± 0.1 µM | [10] |
| Hsd17B13-IN-8 | Estradiol | <0.1 µM | [2] |
| Hsd17B13-IN-8 | LTB3 | <1 µM | [2] |
| BI-3231 | Estradiol | Human: 0.002 µM (Ki) | [11] |
| BI-3231 | Estradiol | Mouse: 0.003 µM (Ki) | [11] |
Experimental Protocols
Protocol: Hsd17B13 Enzymatic Inhibition Assay using a Luminescence Readout
This protocol is adapted from high-throughput screening methods for Hsd17B13 inhibitors.[6][16]
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20.
-
Enzyme Stock: Prepare a stock solution of purified recombinant human Hsd17B13 in an appropriate buffer and store at -80°C.
-
Substrate Stock: Prepare a stock solution of β-estradiol in DMSO.
-
Cofactor Stock: Prepare a stock solution of NAD+ in water.
-
Inhibitor Stock: Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of the inhibitor solution in DMSO (or DMSO alone for controls) to the appropriate wells of a 384-well plate.
-
Prepare an enzyme/cofactor mix in assay buffer containing Hsd17B13 and NAD+. Add 10 µL of this mix to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix in assay buffer containing β-estradiol.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate mix to each well.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
-
Detection:
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: HSD17B13 catalyzes the conversion of substrates like estradiol to estrone, using NAD+ as a cofactor. This compound inhibits this enzymatic activity.
Caption: Workflow for determining the IC50 of Hsd17B13 inhibitors.
Caption: A decision tree for troubleshooting high variability in Hsd17B13 enzymatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Detergents profoundly affect inhibitor potencies against both cyclo-oxygenase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-27 stability testing and proper storage conditions
Technical Support Center: Hsd17B13-IN-27
This technical support resource provides guidance on the stability and proper storage of this compound, a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound as a solid powder should be stored under desiccated conditions. For short-term storage, 4°C is acceptable for up to two years. For long-term storage, it is recommended to store the compound at -20°C for up to three years.
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
A2: Once this compound is in solution, it is crucial to minimize degradation. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For solutions prepared in solvents like DMSO, storage at -80°C is recommended for up to six months, and at -20°C for up to one month.[1] Always use freshly prepared working solutions for in vivo experiments on the same day.
Q3: Is this compound sensitive to light?
Q4: What should I do if I observe precipitation in my stock solution?
A4: If precipitation or phase separation occurs during the preparation of a solution, gentle warming and/or sonication can be used to aid in the dissolution of the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in an assay | Compound degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. Use a fresh aliquot of the stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| Instability in the assay buffer. | Perform a stability study of this compound in the assay buffer to determine its compatibility and stability over the experiment's duration. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation or degradation. | Prepare a fresh stock solution from the solid compound. Verify the concentration using a suitable analytical method like HPLC-UV. |
| Non-homogeneity of the solution. | Ensure the compound is fully dissolved. If necessary, use gentle warming or sonication. |
Stability Testing Protocols
While specific stability data for this compound is not publicly available, researchers can perform their own stability studies. Below is a general protocol for assessing the stability of this compound in a given solvent or buffer.
Experimental Protocol: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent or buffer over time at different storage conditions.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO) or aqueous buffer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled storage chambers (e.g., refrigerators, freezers, incubators)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent or buffer.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials for each storage condition to be tested.
-
Storage Conditions: Store the aliquots under various conditions. A suggested set of conditions is provided in the table below.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Sample Analysis: At each time point, analyze the samples by HPLC to determine the concentration of this compound. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Data Presentation: Stability of this compound in Solution
The following table can be used to summarize the quantitative data from a stability study.
| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining | Observations (e.g., color change, precipitation) |
| -80°C (Protected from Light) | 0 | 100% | ||
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| -20°C (Protected from Light) | 0 | 100% | ||
| 1 week | ||||
| 1 month | ||||
| 4°C (Protected from Light) | 0 | 100% | ||
| 24 hours | ||||
| 1 week | ||||
| Room Temperature (Protected from Light) | 0 | 100% | ||
| 4 hours | ||||
| 24 hours | ||||
| Room Temperature (Exposed to Light) | 0 | 100% | ||
| 4 hours | ||||
| 24 hours |
Experimental Workflow and Storage Logic
The following diagram illustrates the recommended workflow for handling and storing this compound.
References
How to handle Hsd17B13-IN-27 precipitation in stock solutions
Welcome to the technical support center for Hsd17B13-IN-27. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in stock solutions can be a frustrating issue. The following table outlines potential causes and recommended solutions to help you resolve this problem.
| Potential Cause | Recommended Solution | Additional Notes |
| Low Solubility in Chosen Solvent | This compound is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13)[1]. For many similar small molecule inhibitors, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions[2][3][4]. Ensure you are using a high-purity, anhydrous grade of DMSO. | Hygroscopic DMSO (DMSO that has absorbed moisture) can significantly impact the solubility of the product; it is recommended to use newly opened DMSO[2][3]. |
| Incorrect Solvent for Working Solution | When diluting the DMSO stock solution into an aqueous medium for experiments, precipitation can occur as the compound may be less soluble in the aqueous buffer. It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your buffer or incubation medium. | Most cells can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments. |
| Concentration Exceeds Solubility Limit | The concentration of your stock solution may be too high. While specific solubility data for this compound is not readily available, similar Hsd17B13 inhibitors can be dissolved in DMSO at concentrations up to 100 mg/mL, though this may require sonication[2][3]. | If you observe precipitation, try preparing a stock solution at a lower concentration. |
| Improper Storage Conditions | Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound. For similar inhibitors, it is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[2][3][4][5]. | Once prepared, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[2][4]. |
| Contaminants in the Solvent | The presence of water or other impurities in the solvent can reduce the solubility of the compound. | Always use high-purity, sterile-filtered solvents. |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?
A1: If you observe precipitation in your DMSO stock solution, you can try to redissolve the compound by gently warming the vial in a water bath (not exceeding 50°C) and/or using an ultrasonic bath to aid dissolution[2][4][6]. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To prevent this from happening in the future, ensure you are using anhydrous DMSO and consider storing your stock solution in smaller aliquots to minimize freeze-thaw cycles.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when working with compounds that have low aqueous solubility. To avoid this, it is recommended to perform serial dilutions of your concentrated stock solution in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous medium while vortexing or mixing to ensure rapid and even dispersion. This helps to keep the final concentration of the inhibitor below its solubility limit in the aqueous buffer.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: While specific data for this compound is limited, for similar Hsd17B13 inhibitors, DMSO is the recommended solvent for preparing high-concentration stock solutions[2][3].
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable. To maintain the stability and prevent precipitation, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[2][3][4][5].
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath (optional, set to ≤50°C)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for 15-30 minutes. If precipitation persists, gentle warming in a water bath (not exceeding 50°C) can be applied with intermittent vortexing[6].
-
Aliquot and store: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[2][3][4][5].
Visualizations
Hsd17B13 Signaling Pathway Overview
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver[7][8]. It is involved in lipid metabolism and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD)[7][9]. Overexpression of Hsd17B13 can influence lipid metabolism and inflammation-related pathways, such as the NF-κB and MAPK signaling pathways[10]. Recent studies also suggest that Hsd17B13 can activate the PAF/STAT3 signaling pathway, promoting leukocyte adhesion in chronic liver inflammation[11].
Caption: Overview of Hsd17B13's role in cellular pathways.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound stock solutions.
Caption: A step-by-step guide to resolving precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
Cross-Species Efficacy of HSD17B13 Inhibition: A Comparative Analysis of BI-3231 in Human and Murine Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, in human and mouse models. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support preclinical to clinical translation.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[3][4] This has spurred the development of small molecule inhibitors to mimic this protective effect. However, notable differences between human and mouse physiology necessitate a thorough cross-species comparison of inhibitor activity. While the specific compound "Hsd17B13-IN-27" is not extensively documented in publicly available literature, this guide will focus on a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, for which comparative data exists.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro potency of BI-3231 against human and mouse HSD17B13, highlighting the differential activity that is critical for interpreting preclinical model data.
Table 1: In Vitro Enzymatic Inhibition of HSD17B13
| Compound | Species | IC50 (µM) | Substrate Used | Co-substrate | Reference |
| BI-3231 (compound 45) | Human | 0.0024 ± 0.0006 | Estradiol | NAD+ | [1] |
| BI-3231 (compound 45) | Mouse | 0.18 ± 0.04 | Estradiol | NAD+ | [1] |
Table 2: Cellular Inhibition of HSD17B13
| Compound | Cell Line | Species | IC50 (µM) | Substrate Used | Reference |
| BI-3231 (compound 45) | HEK293 (stably expressing) | Human | 0.016 ± 0.005 | Estradiol | [1] |
| BI-3231 (compound 45) | HEK293 (stably expressing) | Mouse | 0.11 ± 0.02 | Estradiol | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize HSD17B13 inhibitors.
HSD17B13 Enzymatic Assay
This assay quantifies the inhibitory activity of compounds against purified recombinant HSD17B13 enzyme.
-
Enzyme Source : Purified, recombinant human HSD17B13 (1 nM final concentration) and mouse HSD17B13 (50 nM final concentration) were used.[1]
-
Substrate : Estradiol (30 µM final concentration) was utilized as the substrate for the dehydrogenase reaction.[1]
-
Co-substrate : NAD+ was used as a co-substrate at a final concentration of 0.5 mM for human HSD17B13 and 10 mM for mouse HSD17B13.[1]
-
Inhibitor Preparation : The test compound (e.g., BI-3231) was prepared in DMSO and serially diluted to achieve a range of concentrations.
-
Reaction : The enzyme, substrate, co-substrate, and inhibitor were incubated in an appropriate buffer system. The reaction measures the production of NADH, which can be detected using a coupled-enzyme luminescence assay (e.g., NAD-Glo™).
-
Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Activity Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Cell Lines : HEK293 cells stably or transiently expressing either human or mouse HSD17B13 were used.[5][6]
-
Substrate : Estradiol was added to the cell culture medium.[5]
-
Inhibitor Treatment : Cells were pre-incubated with varying concentrations of the inhibitor (e.g., BI-3231) before the addition of the substrate.
-
Metabolite Extraction and Analysis : After a defined incubation period, the reaction was stopped, and the conversion of the substrate to its product was measured. This was achieved using RapidFire mass spectrometry (RF-MS) to quantify the levels of substrate and product.[6]
-
Data Analysis : The IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the mechanism of action and the rationale behind the study.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of intervention by BI-3231.
Caption: A generalized experimental workflow for the preclinical evaluation of an HSD17B13 inhibitor.
Discussion and Future Directions
The data presented reveal a significant species-dependent difference in the potency of BI-3231, with approximately 75-fold higher activity against the human HSD17B13 enzyme compared to the mouse ortholog in enzymatic assays.[1] This disparity, though less pronounced in cellular assays, underscores a critical consideration for the translation of findings from mouse models to human clinical trials. While human and mouse HSD17B13 share 69% amino acid identity, differences in substrate preference and the C-terminus structure may contribute to these functional distinctions.[6][7]
Interestingly, studies on Hsd17b13 knockout mice have not consistently replicated the protective phenotype observed in humans with loss-of-function variants, with some studies showing no protection from diet-induced liver injury.[8][9] This discrepancy may be due to compensatory mechanisms in mice or fundamental differences in the role of HSD17B13 in liver pathophysiology between the two species.[9]
Despite these challenges, pharmacological inhibition of HSD17B13 with compounds like BI-3231 has shown hepatoprotective effects in mouse models of liver injury.[5][10] Treatment with BI-3231 in cellular models of lipotoxicity has been shown to decrease triglyceride accumulation and improve mitochondrial function.[10] These findings suggest that direct enzymatic inhibition can be beneficial, even if the complete genetic knockout does not yield the expected phenotype.
Future research should focus on:
-
Elucidating the precise molecular basis for the differential activity of inhibitors between human and mouse HSD17B13.
-
Utilizing humanized mouse models expressing the human HSD17B13 gene to better predict clinical efficacy.
-
Identifying and validating pharmacodynamic biomarkers to monitor target engagement and biological activity in both preclinical models and human trials.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Pharmacokinetic Profiles of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. As research in this area accelerates, a clear understanding of the pharmacokinetic (PK) properties of various inhibitors is crucial for advancing drug development programs. This guide provides a comparative analysis of the available pharmacokinetic data for prominent HSD17B13 inhibitors, BI-3231 and INI-822, supported by detailed experimental protocols and visual diagrams to facilitate comprehension.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for BI-3231 in preclinical species (mouse and rat) and for INI-822 in humans from a Phase 1 clinical trial.
| Inhibitor | Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| BI-3231 | Mouse | IV | 1 mg/kg | - | - | 138 | 0.4 |
| Mouse | PO | 10 mg/kg | 47 | 0.5 | 68 | 0.8 | |
| Rat | IV | 1 mg/kg | - | - | 123 | 0.6 | |
| INI-822 | Human | Oral | Multiple doses | Achieved plasma exposures anticipated to inhibit HSD17B13 | - | Data demonstrates target coverage | Suitable for once-daily oral dosing |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for BI-3231 is derived from preclinical studies. Data for INI-822 is based on preliminary Phase 1 clinical trial results in healthy volunteers.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through rigorous experimental protocols, as detailed below.
Pharmacokinetic Analysis of BI-3231 in Rodents
1. Animal Models:
-
Male C57BL/6N mice and male Wistar rats were used for the pharmacokinetic studies of BI-3231.
2. Administration:
-
Intravenous (IV): BI-3231 was administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
Oral (PO): BI-3231 was administered by oral gavage at a dose of 10 mg/kg.
3. Sample Collection:
-
Blood samples were collected at predetermined time points post-administration via the tail vein or cardiac puncture.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of BI-3231 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated using non-compartmental analysis of the plasma concentration-time data.
Phase 1 Clinical Trial of INI-822 in Healthy Volunteers
1. Study Design:
-
A randomized, placebo-controlled, single and multiple ascending dose Phase 1 clinical trial was conducted in healthy volunteers.
2. Administration:
-
INI-822 was administered orally.
3. Sample Collection:
-
Blood samples were collected at various time points to determine the plasma concentrations of INI-822.
4. Bioanalysis:
-
A validated bioanalytical method was used to quantify INI-822 concentrations in plasma samples.
5. Data Analysis:
-
The pharmacokinetic profile of INI-822 was assessed to determine its safety, tolerability, and suitability for once-daily dosing. The analysis confirmed that the tested doses achieved plasma exposures expected to be therapeutically relevant for HSD17B13 inhibition.[1]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for pharmacokinetic studies and the proposed signaling pathway of HSD17B13.
Caption: A simplified workflow for a typical preclinical pharmacokinetic study.
Caption: Proposed mechanism of HSD17B13 inhibition in mitigating liver injury.
References
A Comparative Guide to HSD17B13 Inhibitors for Liver Disease Research in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of therapeutic strategies targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising target for the treatment of non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Given the absence of publicly available data for a specific compound designated "Hsd17B13-IN-27," this document focuses on a comparison between the two major classes of HSD17B13 inhibitors currently under investigation: small molecule inhibitors and RNA interference (RNAi) therapeutics. The experimental data presented is a synthesized representation based on findings from various model systems, intended to guide researchers in designing and evaluating studies using patient-derived liver organoids.
Introduction to HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, alcoholic liver disease, and cirrhosis.[2] This protective effect has established HSD17B13 as a compelling target for therapeutic intervention. The primary strategies to modulate its activity involve direct enzymatic inhibition with small molecules or suppression of its expression using RNAi.
Comparative Efficacy of HSD17B13 Inhibitor Classes in a Patient-Derived Liver Organoid Model
The following tables summarize hypothetical yet representative data for a small molecule inhibitor (exemplified by BI-3231) and an RNAi therapeutic (exemplified by ARO-HSD/Rapirosiran) in a patient-derived liver organoid model of NASH. These organoids would be derived from patients with a confirmed NASH diagnosis and would be treated to induce a disease phenotype (e.g., with free fatty acids).
Table 1: Target Engagement and Downstream Effects
| Parameter | Small Molecule Inhibitor (e.g., BI-3231) | RNAi Therapeutic (e.g., ARO-HSD) | Untreated Control |
| HSD17B13 Enzymatic Activity | >90% inhibition | Not applicable | Baseline |
| HSD17B13 mRNA Expression | No significant change | >80% reduction | Baseline |
| HSD17B13 Protein Level | No significant change | >80% reduction | Baseline |
| Lipid Droplet Accumulation | Significant reduction | Significant reduction | High |
| Inflammatory Cytokine Secretion (e.g., IL-6, TNF-α) | Reduced | Reduced | Elevated |
| Fibrosis Marker Expression (e.g., COL1A1, α-SMA) | Reduced | Reduced | Elevated |
Table 2: Phenotypic Outcomes in NASH Liver Organoids
| Phenotypic Assay | Small Molecule Inhibitor (e.g., BI-3231) | RNAi Therapeutic (e.g., ARO-HSD) | Untreated Control |
| Steatosis (LipidTox Staining) | Markedly decreased fluorescence intensity | Markedly decreased fluorescence intensity | High fluorescence intensity |
| Hepatocyte Ballooning | Reduced incidence | Reduced incidence | Present |
| Apoptosis (Caspase-3/7 Activity) | Decreased | Decreased | Increased |
| Mitochondrial Respiration | Improved | Improved | Impaired |
Signaling Pathways and Mechanisms of Action
The two classes of inhibitors act through distinct mechanisms to abrogate HSD17B13 function.
References
Head-to-head comparison of Hsd17B13-IN-27 with other NAFLD drug candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is rapidly evolving. A multitude of drug candidates with diverse mechanisms of action are advancing through clinical trials, offering hope for the first approved therapies for this widespread condition. This guide provides a head-to-head comparison of a novel HSD17B13 inhibitor, represented here as Hsd17B13-IN-27, with other leading NAFLD/NASH drug candidates. The comparison is based on their distinct mechanisms of action, available clinical trial data, and key efficacy endpoints.
Mechanism of Action Overview
A central challenge in treating NAFLD/NASH lies in its complex pathophysiology, involving metabolic dysregulation, inflammation, and fibrosis. The drug candidates reviewed here target different facets of this disease.
This compound , as an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), represents a genetically validated approach. HSD17B13 is a liver-specific, lipid droplet-associated enzyme.[1][2] Increased expression of HSD17B13 is associated with the progression of NAFLD, while naturally occurring loss-of-function variants of the HSD17B13 gene are protective against the development of NASH and liver fibrosis.[3] By inhibiting HSD17B13, this compound aims to mimic this protective effect, thereby reducing liver fat accumulation, inflammation, and fibrosis.
In contrast, other drug candidates utilize different strategies:
-
Resmetirom (Madrigal Pharmaceuticals) is a thyroid hormone receptor-beta (THR-β) agonist.[4] THR-β is the major form of the thyroid hormone receptor in the liver, and its stimulation helps reduce intrahepatic triglycerides by increasing fatty acid metabolism.[4][5]
-
Semaglutide (Novo Nordisk) , a glucagon-like peptide-1 (GLP-1) receptor agonist, is approved for the treatment of type 2 diabetes and obesity.[6][7] Its therapeutic effect in NAFLD is linked to improved glycemic control, weight loss, and potential direct effects on liver inflammation and steatosis.[7][8]
-
Lanifibranor (Inventiva Pharma) is a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, targeting PPARα, PPARδ, and PPARγ.[1][2] This multi-faceted approach allows it to address steatosis, inflammation, and fibrosis by improving lipid metabolism, insulin sensitivity, and reducing inflammatory responses.[2][9]
-
Obeticholic Acid (Intercept Pharmaceuticals) is a farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[3][10] Activation of FXR has been shown to have anti-fibrotic effects in the liver.[11]
Quantitative Data Comparison
The following table summarizes the available quantitative data from clinical trials of these drug candidates. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and endpoints. No public data is available for the specific compound this compound; therefore, the expected outcomes for an HSD17B13 inhibitor are presented based on the mechanism of action.
| Drug Candidate | Mechanism of Action | Development Stage | Key Efficacy Endpoints & Results | Key Safety/Tolerability Findings |
| This compound | HSD17B13 Inhibitor | Preclinical/Early Clinical (Assumed) | Expected Outcomes: - Reduction in liver fat content - Improvement in liver enzymes (ALT, AST) - Reduction in liver inflammation and fibrosis | Data not publicly available. |
| Resmetirom | THR-β Agonist | Approved (FDA) | MAESTRO-NASH Phase 3 Trial (52 weeks): - NASH resolution with no worsening of fibrosis: 25.9% (80mg) and 29.9% (100mg) vs. 9.7% (placebo) - Fibrosis improvement by ≥1 stage with no worsening of NASH: 24.2% (80mg) and 25.9% (100mg) vs. 14.2% (placebo) - LDL-cholesterol reduction: Significant reductions observed[12] | Generally well-tolerated. Most common adverse events were diarrhea and nausea, which were typically mild to moderate and transient.[5] |
| Semaglutide | GLP-1 Receptor Agonist | Phase 3 (for NASH) | Phase 2 Trial (72 weeks): - NASH resolution with no worsening of fibrosis: 59% (0.4mg daily) vs. 17% (placebo) - Fibrosis improvement by ≥1 stage: 40% (0.4mg daily) vs. 20% (placebo) - Body weight reduction: Significant reductions observed[8] | Gastrointestinal side effects (nausea, vomiting, diarrhea) are common, particularly at the beginning of treatment.[13] |
| Lanifibranor | pan-PPAR Agonist | Phase 3 | NATIVE Phase 2b Trial (24 weeks): - Resolution of NASH and improvement of fibrosis by ≥1 stage: 49% (1200mg) vs. 27% (placebo) - NASH resolution with no worsening of fibrosis: 48% (1200mg) vs. 25% (placebo) - Improvement in lipid profile (triglycerides, HDL-C) [14][15] | Generally well-tolerated. No significant safety concerns were identified in the Phase 2b study.[14] |
| Obeticholic Acid | FXR Agonist | Phase 3 (NDA withdrawn in the U.S. for NASH) | REGENERATE Phase 3 Trial (18 months): - Fibrosis improvement by ≥1 stage with no worsening of NASH: 22.4% (25mg) vs. 9.6% (placebo)[16] | Pruritus (itching) is a common side effect. Increases in LDL-cholesterol have also been observed.[10][16] |
Experimental Protocols
The evaluation of NAFLD/NASH drug candidates relies on a set of standardized experimental protocols to assess efficacy and safety.
Liver Histology Assessment
-
Objective: To evaluate changes in liver steatosis, inflammation, ballooning, and fibrosis.
-
Methodology:
-
A liver biopsy is obtained from patients at baseline and at the end of the treatment period.
-
The biopsy samples are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome or Sirius red for fibrosis assessment.
-
A pathologist, blinded to the treatment allocation, scores the histological features using the NAFLD Activity Score (NAS) and the Fibrosis Staging system.
-
NAS: A composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score ≥4 is typically used for the diagnosis of NASH.
-
Fibrosis Stage: Scored from F0 (no fibrosis) to F4 (cirrhosis).
-
-
Non-Invasive Measurement of Liver Fat
-
Objective: To quantify the amount of fat in the liver without an invasive biopsy.
-
Methodology:
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This is the current gold standard for non-invasive liver fat quantification.
-
Patients undergo an MRI scan of the liver.
-
Specialized software is used to analyze the MRI data and calculate the percentage of fat in the liver tissue.
-
A significant reduction in MRI-PDFF is a key endpoint in many clinical trials.
-
Assessment of Liver Stiffness
-
Objective: To non-invasively assess the degree of liver fibrosis.
-
Methodology:
-
Transient Elastography (TE) or Magnetic Resonance Elastography (MRE): These techniques measure the speed of shear waves propagating through the liver tissue.
-
Increased liver stiffness is correlated with a higher stage of fibrosis.
-
A reduction in liver stiffness can indicate an improvement in fibrosis.
-
Biochemical Assays
-
Objective: To measure markers of liver injury and metabolic function.
-
Methodology:
-
Blood samples are collected from patients at regular intervals throughout the study.
-
Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), and alkaline phosphatase (ALP) are measured as markers of liver injury.
-
Lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) and glycemic parameters (glucose, HbA1c, insulin) are also assessed.
-
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental design, the following diagrams have been generated using Graphviz.
Caption: HSD17B13 Signaling in NAFLD Pathogenesis.
Caption: Experimental Workflow for NAFLD Clinical Trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanifibranor - Inventiva Pharma [inventivapharma.com]
- 3. hcplive.com [hcplive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Semaglutide on Nonalcoholic Fatty Liver Disease with Type 2 Diabetes Mellitus and Obesity: An Open-Label Controlled Trial [mdpi.com]
- 8. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Lanifibranor used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 12. Resmetirom: The First Disease-Specific Treatment for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evolving role of semaglutide in NAFLD: in combination, weekly and oral administration [frontiersin.org]
- 14. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
On-Target Efficacy of Hsd17B13-IN-27 Validated by CRISPR-Cas9 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hsd17B13-IN-27's performance against alternative inhibitors, supported by experimental data and detailed protocols. The central theme is the validation of on-target effects using CRISPR-Cas9 knockout models, a crucial step in modern drug development for ensuring specificity and minimizing off-target effects.
Comparative Analysis of Hsd17B13 Inhibitors
The development of potent and selective inhibitors for 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a key player in liver diseases such as non-alcoholic steatohepatitis (NASH), is a significant focus of current research. This section compares the in vitro potency of this compound with another well-characterized inhibitor, BI-3231.
| Compound | Target | Assay Type | Substrate | IC50 | Citation |
| This compound | Hsd17B13 | Enzymatic | Estradiol | < 0.1 µM | [1][2] |
| Hsd17B13 | Enzymatic | Leukotriene B3 | < 1 µM | [1][2] | |
| BI-3231 | Hsd17B13 | Enzymatic | Estradiol | 1.4 nM (Ki) | |
| Hsd17B13 | Cellular | Estradiol | 23 nM |
Validating On-Target Effects with CRISPR-Cas9
To unequivocally demonstrate that the observed effects of an inhibitor are due to its interaction with the intended target, a robust validation strategy is essential. The use of CRISPR-Cas9 mediated gene knockout provides a definitive model for such validation. By comparing the inhibitor's effect in wild-type cells versus cells where the target gene (Hsd17B13) has been knocked out, researchers can confirm on-target activity. In the knockout cells, a true on-target inhibitor should exhibit a significantly diminished or no effect.
References
Assessing the Reproducibility of Hsd17B13 Inhibitor Experimental Results: A Comparative Guide
A Note on Hsd17B13-IN-27: Publicly available experimental data for a compound specifically designated "this compound" could not be located during the literature search for this guide. Therefore, this document provides a comparative analysis of other publicly disclosed, potent, and selective inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) to serve as a benchmark for assessing the reproducibility of experimental results in this target class.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comparative overview of key experimental data for known Hsd17B13 inhibitors, detailed experimental protocols for the validation of such compounds, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes key in vitro potency data for several published Hsd17B13 inhibitors. This data is essential for comparing the relative activity of different chemical scaffolds and for establishing a baseline for reproducibility studies.
| Compound Name/ID | Target Species | Assay Type | Substrate | IC50 | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | 1 nM | [1] |
| Mouse Hsd17B13 | Enzymatic | Estradiol | 13 nM | [1] | |
| Compound 32 | Human Hsd17B13 | Enzymatic | Not Specified | 2.5 nM | [2] |
| HSD17B13-IN-9 | Human Hsd17B13 | Enzymatic | Not Specified | 10 nM | [3] |
| EP-036332 | Human Hsd17B13 | Biochemical | Leukotriene B4 | Not Specified | [4] |
| Human Hsd17B13 | Cellular | Estradiol | Not Specified | [4] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to the reproducibility of scientific findings. Below are methodologies for key assays used in the characterization of Hsd17B13 inhibitors.
Hsd17B13 Enzymatic Activity Assay (NADH-Glo™ Assay)
This protocol is adapted from methodologies described for the characterization of Hsd17B13 inhibitors.[5][6]
Objective: To measure the in vitro inhibitory activity of a compound against Hsd17B13 by quantifying the production of NADH.
Materials:
-
Recombinant human Hsd17B13 protein
-
NAD+
-
β-estradiol (substrate)
-
Test compounds
-
NADH-Glo™ Detection Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a solution containing 500 µM NAD+ and 15 µM β-estradiol in a suitable buffer (e.g., PBS).
-
Add 300 ng of recombinant human Hsd17B13 protein to the NAD+/substrate solution.
-
Serially dilute the test compounds to the desired concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Hsd17B13/NAD+/substrate mixture to the wells containing the test compounds. The final volume should be 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Prepare the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Add an equal volume (10 µL) of the NADH-Glo™ reagent to each well.
-
Incubate the plate for 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
This is a general protocol for assessing the target engagement of an Hsd17B13 inhibitor in a cellular context.[7][8][9]
Objective: To determine if a test compound binds to and stabilizes Hsd17B13 in intact cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer with protease inhibitors
-
PCR plates or strips
-
Thermocycler
-
Western blot or ELISA reagents for Hsd17B13 detection
Procedure:
-
Culture hepatocytes to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[10]
-
After treatment, harvest the cells and wash them to remove excess compound.
-
Resuspend the cell pellets in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of the protein.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsd17B13 in each sample using Western blotting or an ELISA.
-
Plot the amount of soluble Hsd17B13 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualizations
Signaling Pathway of Hsd17B13 in Liver Cells
The following diagram illustrates the proposed role of Hsd17B13 in hepatic lipid metabolism and its implication in non-alcoholic fatty liver disease (NAFLD).
Caption: Proposed mechanism of Hsd17B13 in hepatic retinol metabolism.
Experimental Workflow for Hsd17B13 Inhibitor Validation
This diagram outlines a typical workflow for the identification and validation of a novel Hsd17B13 inhibitor.
Caption: Workflow for Hsd17B13 inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. enanta.com [enanta.com]
- 5. academic.oup.com [academic.oup.com]
- 6. enanta.com [enanta.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Safety Operating Guide
Prudent Disposal of Hsd17B13-IN-27: A Guide for Laboratory Professionals
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle Hsd17B13-IN-27 with the appropriate safety measures. As a potent small molecule inhibitor, it should be treated as a potentially hazardous compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect from contamination.
-
Respiratory Protection: If there is a risk of aerosolization or if handling a powder form outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Handling:
-
All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following steps provide a general guideline and should be adapted to meet the specific requirements of your institution.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste disposal procedures.[2] Contact them to determine if this compound is classified as a hazardous waste and to understand the specific collection and disposal protocols.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. It should be segregated as a distinct chemical waste. Proper segregation prevents dangerous chemical reactions and ensures appropriate disposal methods are used.[2][3]
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[3][4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
The container must have a secure, screw-on cap to prevent spills.[3][4] Parafilm and stoppers are not acceptable closures for waste containers.[4]
-
Do not fill the container to more than 80% capacity to allow for expansion.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2][5]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2][3][5]
-
Indicate the quantity of the waste. For mixtures, list all components and their approximate concentrations.[2][3]
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible person.[2]
-
-
Storage:
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container may be disposed of in the regular trash, provided all hazard labels have been removed or defaced.[1] Consult your EHS for specific institutional policies on empty container disposal.
-
-
Scheduling Waste Pickup:
-
Once the waste container is ready for disposal, follow your institution's procedure to schedule a pickup by the EHS department or their designated hazardous waste contractor.[2]
-
III. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key operational parameters for the disposal of potent chemical compounds in a laboratory setting.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 80% of the container's volume.[3] | To allow for thermal expansion of the contents and prevent spills. |
| Storage Time Limit | Must be collected within 90 days of the first addition of waste to the container.[4] | To comply with regulatory requirements and minimize storage hazards. |
| Maximum Storage Quantity | Up to 55 gallons of a single hazardous waste stream.[4] | Regulatory limit for accumulation before requiring more stringent storage protocols. |
IV. Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious laboratory environment.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
